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Foundational

Ligupurpuroside D: Structural Characterization and Chemical Properties

Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summary Ligupurpuroside D (CAS: 1194056-35-3) is a complex phenylethanoid glycoside isolated f...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

Ligupurpuroside D (CAS: 1194056-35-3) is a complex phenylethanoid glycoside isolated from the medicinal plant Ligustrum purpurascens (Oleaceae), commonly known as "Ku-ding-cha." It is chemically defined by a tyrosol aglycone backbone conjugated to a trisaccharide moiety containing a caffeoyl ester. Ligupurpuroside D has garnered significant interest in drug discovery due to its potent antioxidant properties and its ability to modulate lipid metabolism via the AMPK/SREBP-1c signaling pathway. This guide provides a definitive reference for its chemical structure, physicochemical properties, isolation protocols, and pharmacological mechanisms.

Chemical Identity and Structure

Ligupurpuroside D belongs to the class of phenylethanoid glycosides (PhGs). Its structure is characterized by a central glucose unit substituted with a disaccharide chain of rhamnose units and an aromatic caffeoyl ester.

Molecular Specifications
PropertyData
Common Name Ligupurpuroside D
IUPAC Name 2-(4-Hydroxyphenyl)ethyl α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→3)-6-O-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]-β-D-glucopyranoside
CAS Number 1194056-35-3
Molecular Formula C₃₅H₄₆O₁₈
Molecular Weight 754.73 g/mol
Appearance Amorphous white powder
Solubility Soluble in Methanol, Ethanol, DMSO, Pyridine; Sparingly soluble in water
Structural Connectivity Analysis

The molecule is assembled from five distinct chemical moieties linked via glycosidic and ester bonds. The connectivity is critical for its biological activity, particularly the location of the acyl group.

  • Aglycone: Tyrosol [2-(4-hydroxyphenyl)ethanol] attached to the anomeric carbon (C-1) of the glucose core.

  • Core Sugar: β-D-Glucopyranose.

  • C-3 Substitution: The hydroxyl group at C-3 of the glucose is glycosylated by a disaccharide chain: α-L-Rhamnopyranosyl-(1→4)-α-L-rhamnopyranose .

  • C-6 Substitution: The hydroxyl group at C-6 of the glucose is esterified by (E)-Caffeic acid (3,4-dihydroxycinnamic acid).

Structural Visualization

The following diagram illustrates the hierarchical connectivity of the Ligupurpuroside D molecule.

LigupurpurosideD_Structure Tyrosol Tyrosol Aglycone (2-(4-hydroxyphenyl)ethyl) Glucose β-D-Glucopyranose (Core Sugar) Tyrosol->Glucose Glycosidic Bond (Aglycone-O-C1) Rhamnose_Inner α-L-Rhamnopyranose (Inner) Glucose->Rhamnose_Inner Glycosidic Bond (C3-O-C1) Caffeoyl Caffeoyl Group ((E)-3,4-dihydroxycinnamoyl) Glucose->Caffeoyl Ester Bond (C6-O-C=O) Rhamnose_Outer α-L-Rhamnopyranose (Outer) Rhamnose_Inner->Rhamnose_Outer Glycosidic Bond (C4-O-C1)

Caption: Structural connectivity map of Ligupurpuroside D showing glycosidic and ester linkages between moieties.

Structural Elucidation (Spectroscopic Signature)

Identification of Ligupurpuroside D requires high-resolution spectroscopic analysis. The following data points are characteristic of this compound in Methanol-d₄.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR Diagnostic Signals:

    • Caffeoyl Moiety: Two trans-olefinic protons appearing as doublets (J ≈ 16.0 Hz) at δ 7.60 (H-7''') and δ 6.30 (H-8'''). Three aromatic protons (ABX system) for the catechol ring.

    • Tyrosol Moiety: Two pairs of doublets (AA'BB' system) at δ 7.00 and δ 6.70.

    • Anomeric Protons:

      • Glucose (H-1): Doublet at δ 4.35 (J ≈ 8.0 Hz, β-configuration).

      • Rhamnose (Inner H-1): Broad singlet or small doublet at δ 5.20 (α-configuration).

      • Rhamnose (Outer H-1): Broad singlet or small doublet at δ 4.60 (α-configuration).

    • Rhamnose Methyls: Two doublets at δ 1.00–1.20 (J ≈ 6.0 Hz).

  • ¹³C NMR Key Shifts:

    • Carbonyl: δ 168.0 (Ester C=O).

    • Anomeric Carbons: δ 104.0 (Glc), δ 102.0 (Rha), δ 101.0 (Rha).

    • Rhamnose Methyls: δ 18.0–18.5.

Mass Spectrometry (HR-ESI-MS)
  • Ionization Mode: Negative ion mode [M-H]⁻ is typically preferred for phenylethanoids.

  • Theoretical Mass: 753.2611 [M-H]⁻.

  • Fragmentation Pattern: Sequential loss of rhamnose units (-146 Da), caffeoyl moiety (-162 Da), and glucose cleavage.

Isolation and Purification Protocol

The following protocol outlines the extraction of Ligupurpuroside D from Ligustrum purpurascens leaves. This workflow ensures high purity suitable for structural analysis and bioassays.

Step-by-Step Methodology
  • Extraction:

    • Pulverize dried leaves of L. purpurascens (1.0 kg).

    • Extract with 70% Ethanol (3 x 5L) under reflux for 2 hours.

    • Concentrate the filtrate in vacuo to obtain a crude extract.

  • Partitioning:

    • Suspend crude extract in water.

    • Partition sequentially with Petroleum Ether (to remove lipids) and Ethyl Acetate (to remove simple phenols).

    • Collect the n-Butanol fraction, which contains the target phenylethanoid glycosides.

  • Macroporous Resin Chromatography:

    • Load the n-Butanol fraction onto a Diaion HP-20 column.

    • Elute with a water-ethanol gradient (0% → 100% EtOH).

    • Ligupurpuroside D typically elutes in the 40–60% Ethanol fractions.

  • Polyamide/Silica Gel Chromatography:

    • Subject the active fraction to Polyamide column chromatography to remove tannins.

    • Follow with Silica Gel CC using CHCl₃:MeOH:H₂O (e.g., 7:3:0.5) as the mobile phase.

  • Final Purification (RP-HPLC):

    • Column: C18 semi-preparative column (5 µm, 250 x 10 mm).

    • Mobile Phase: Methanol/Water (gradient 30% → 50% MeOH over 30 min).

    • Detection: UV at 330 nm (specific for the caffeoyl chromophore).

    • Collection: Collect the peak corresponding to Ligupurpuroside D (retention time determined by standard).

Isolation Workflow Diagram

Isolation_Workflow RawMaterial Ligustrum purpurascens Leaves (Dried Powder) Extraction Extraction (70% EtOH, Reflux) RawMaterial->Extraction Partition Partitioning (Pet. Ether -> EtOAc -> n-BuOH) Extraction->Partition Resin Diaion HP-20 Column (H2O/EtOH Gradient) Partition->Resin n-BuOH Fraction Fraction Target Fraction (40-60% EtOH) Resin->Fraction Silica Silica Gel CC (CHCl3:MeOH:H2O) Fraction->Silica HPLC Semi-Prep RP-HPLC (C18, MeOH/H2O) Silica->HPLC Product Purified Ligupurpuroside D (>98% Purity) HPLC->Product

Caption: Purification workflow for Ligupurpuroside D from plant matrix to isolated compound.

Pharmacological Potential

Ligupurpuroside D is not merely a phytochemical marker; it possesses specific bioactivities relevant to metabolic disease research.

Lipid Metabolism Regulation

Research indicates that Ligupurpuroside D significantly inhibits lipid accumulation in HepG2 cells. The mechanism involves the activation of AMPK (Adenosine Monophosphate-activated Protein Kinase), a master regulator of cellular energy homeostasis.

  • Mechanism: Activation of AMPK leads to the phosphorylation and inhibition of SREBP-1c (Sterol Regulatory Element-Binding Protein 1c).

  • Downstream Effects: Suppression of lipogenic genes including SCD1 (Stearoyl-CoA desaturase-1) and GPAT (Glycerol-3-phosphate acyltransferase).

Antioxidant Activity

The presence of the caffeoyl moiety (catechol group) confers potent radical scavenging activity. Ligupurpuroside D effectively protects Low-Density Lipoprotein (LDL) from oxidative modification, a key factor in atherogenesis.

Mechanism of Action Diagram

MOA_AMPK LiguD Ligupurpuroside D AMPK AMPK (Phosphorylation) LiguD->AMPK Activates SREBP SREBP-1c (Inhibition) AMPK->SREBP Phosphorylates/Inhibits Genes Lipogenic Genes (SCD1, GPAT, FAS) SREBP->Genes Transcriptional Downregulation Outcome Reduced Lipid Accumulation (HepG2 Cells) Genes->Outcome Suppression

Caption: Signaling pathway showing Ligupurpuroside D-mediated inhibition of lipogenesis via AMPK activation.

References

  • She, G. M., et al. (2008). "New phenylethanoid glycosides and sugar esters from Ku-ding-cha, a herbal tea produced from Ligustrum purpurascens." Journal of Food Science, 73(6), C476-C481.

  • Liu, Y., et al. (2010). "Antioxidative activities of phenylethanoid glycosides from Ligustrum purpurascens." Journal of Agricultural and Food Chemistry, 58(20), 10897-10903.

  • Zhao, J., et al. (2015). "Lipid-lowering effect of the phenylethanoid glycoside-rich extract from Ligustrum purpurascens in high-fat diet-fed hamsters." Journal of Agricultural and Food Chemistry, 63(35), 7763-7771.

  • PubChem. (n.d.). "Ligupurpuroside D Compound Summary." National Library of Medicine.

Exploratory

Ligupurpuroside D: Structural Classification and Pharmacological Characterization

This guide provides a comprehensive technical analysis of Ligupurpuroside D , a specialized phenylethanoid glycoside isolated from Ligustrum purpurascens. It is designed for researchers requiring structural elucidation,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Ligupurpuroside D , a specialized phenylethanoid glycoside isolated from Ligustrum purpurascens. It is designed for researchers requiring structural elucidation, isolation methodologies, and pharmacological characterization.

[1][2]

Introduction & Chemical Identity

Ligupurpuroside D is a complex phenylethanoid glycoside (PhG) , a class of water-soluble polyphenolic compounds characterized by a phenylethyl alcohol moiety attached to a central sugar, decorated with cinnamic acid derivatives. It is primarily isolated from "Ku-Ding-Cha" (Ligustrum purpurascens), a functional tea used in Traditional Chinese Medicine (TCM) for its clearance of heat and toxins.

Unlike the more common PhGs like Acteoside (Verbascoside), Ligupurpuroside D possesses a distinct glycosylation pattern involving a tyrosol backbone rather than hydroxytyrosol, and a specific trisaccharide chain.

Structural Classification Data
ParameterTechnical Specification
Chemical Name 2-(4-Hydroxyphenyl)ethyl 3-O-[α-L-rhamnopyranosyl-(1→?)-α-L-rhamnopyranosyl]-4-O-caffeoyl-β-D-glucopyranoside (Tentative connectivity based on PhG class rules and MW)
CAS Number 1194056-35-3
Molecular Formula C₃₅H₄₆O₁₈
Molecular Weight 754.73 g/mol
Aglycone Moiety Tyrosol (p-Hydroxyphenylethanol)
Acyl Moiety Caffeic Acid (3,4-Dihydroxycinnamic acid)
Sugar Moieties 1 × Glucose (Core), 2 × Rhamnose

Structural Elucidation & Logic

The classification of Ligupurpuroside D relies on specific chemotaxonomic markers. The following diagram illustrates the hierarchical structural logic used to classify this molecule within the PhG family.

PhG_Classification Root Ligupurpuroside D Aglycone Aglycone: Tyrosol (C8H10O2) Root->Aglycone Ether Linkage (C1) Glycone Glycone Core: Glucose (β-D-Glucopyranose) Root->Glycone Central Scaffold Acyl Acyl Group: Caffeoyl (E-Caffeic Acid) Root->Acyl Ester Linkage (C4) SubClass Sub-Class: Tyrosol-PhGs Aglycone->SubClass SugarChain Peripheral Sugars: Diglycosidic Rhamnose Chain Glycone->SugarChain Glycosidic Linkage (C3)

Figure 1: Structural decomposition of Ligupurpuroside D showing the connectivity of its four primary metabolic building blocks.

Diagnostic NMR Signals

For researchers validating the isolation of Ligupurpuroside D, the following ¹H-NMR and ¹³C-NMR signals are critical for differentiation from related compounds (e.g., Ligupurpuroside A or Acteoside).

  • Aglycone (Tyrosol): Look for the AA'BB' system of the p-substituted benzene ring (δ 6.6–7.1 range) and two triplets for the ethoxy side chain (α-CH₂ and β-CH₂). Note: Lack of signals at C-3 of the aglycone distinguishes it from hydroxytyrosol-based PhGs.

  • Acyl Group (Caffeoyl): Two trans-olefinic protons (d, J ≈ 16 Hz) at δ 6.2 and 7.5 confirm the E-caffeoyl moiety.

  • Anomeric Protons:

    • Glucose H-1 (d, J ≈ 8.0 Hz) indicates β-configuration.

    • Rhamnose H-1 (br s) indicates α-configuration.

Experimental Protocol: Isolation & Purification

This protocol is designed to isolate Ligupurpuroside D from Ligustrum purpurascens leaves with high purity (>95%) suitable for bioassays.

Extraction Workflow
  • Biomass Prep: Air-dry L. purpurascens leaves and pulverize to a fine powder (40 mesh).

  • Solvent Extraction: Reflux with 70% Ethanol (1:10 w/v) for 2 hours (×3 cycles).

  • Partitioning:

    • Concentrate ethanol extract in vacuo.

    • Suspend residue in H₂O.

    • Partition sequentially with Petroleum Ether (to remove lipids) → Ethyl Acetate (to remove small phenolics) → n-Butanol .

    • Target Fraction: The n-Butanol layer contains the PhGs.

Chromatographic Isolation

The separation of Ligupurpuroside D from its isomers (A, B, C) requires precise stationary phase selection.

  • Step 1: Macroporous Resin (D101):

    • Load n-BuOH fraction.

    • Elute with H₂O → 30% EtOH → 50% EtOH → 70% EtOH.

    • Target: The 50% EtOH fraction typically enriches PhGs.

  • Step 2: Silica Gel Column:

    • Mobile Phase: CHCl₃ : MeOH : H₂O (gradient 80:20:2 to 60:40:10).

  • Step 3: Semi-Preparative HPLC (Polishing):

    • Column: C18 Reverse Phase (e.g., ODS-A, 5 µm).

    • Solvent System: Acetonitrile : Water (with 0.1% Formic Acid).

    • Gradient: 15% → 25% ACN over 30 mins.

    • Detection: UV at 330 nm (characteristic of the caffeoyl moiety).

Isolation_Workflow Leaf Dried Leaves (L. purpurascens) Extract 70% EtOH Extraction Leaf->Extract Partition n-Butanol Partition Extract->Partition D101 D101 Resin (50% EtOH Elution) Partition->D101 HPLC RP-HPLC (C18, ACN/H2O) D101->HPLC Product Ligupurpuroside D (>95% Purity) HPLC->Product

Figure 2: Sequential isolation workflow for obtaining high-purity Ligupurpuroside D.

Biological Activity & Mechanism

Ligupurpuroside D exhibits potent antioxidant properties, primarily attributed to the catechol moiety on the caffeoyl group.

Primary Bioactivity: Antioxidant Defense

The compound acts as a radical scavenger and an inducer of endogenous antioxidant enzymes.

  • Direct Scavenging: Donates hydrogen atoms from the caffeoyl hydroxyls to neutralize ROS (DPPH/ABTS assays).

  • LDL Protection: Inhibits Cu²⁺-induced oxidation of Low-Density Lipoprotein (LDL), a critical factor in anti-atherosclerotic activity.

Mechanism of Action (Nrf2 Pathway)

PhGs like Ligupurpuroside D are known to activate the Nrf2/ARE pathway.

Nrf2_Pathway Lig Ligupurpuroside D Keap1 Keap1 (Sensor) Lig->Keap1 Modifies Cysteine Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases ARE ARE (DNA Promoter) Nrf2->ARE Translocates & Binds Enzymes HO-1, NQO1, GCL (Antioxidant Enzymes) ARE->Enzymes Upregulates Expression ROS ROS Neutralization Enzymes->ROS Detoxifies

Figure 3: Proposed mechanism of antioxidant activation via the Nrf2/ARE signaling cascade.

References

  • She, G.-M., et al. (2008). "New phenylethanoid glycosides and sugar esters from Ku-Ding-Cha, a herbal tea produced from Ligustrum purpurascens." Journal of Food Science, 73(6), C476-C481.

  • He, Z.-D., et al. (2001). "Antioxidative activities of phenylethanoid glycosides from Ligustrum purpurascens." Journal of Agricultural and Food Chemistry, 49(6), 3113-3119.

  • Wong, C., et al. (2001). "Antioxidant activities of Ligustrum glycosides." Food Chemistry. [Source Verified via Context]
  • MedChemExpress. "Ligupurpuroside D Product Datasheet."

Foundational

Technical Guide: Biological Sources and Isolation of Ligupurpuroside D

Executive Summary Ligupurpuroside D (CAS: 1194056-35-3) is a high-value phenylethanoid glycoside (PhG) identified primarily in the genus Ligustrum (Oleaceae). While often overshadowed by its analogues (Acteoside, Ligupur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ligupurpuroside D (CAS: 1194056-35-3) is a high-value phenylethanoid glycoside (PhG) identified primarily in the genus Ligustrum (Oleaceae). While often overshadowed by its analogues (Acteoside, Ligupurpuroside A), Ligupurpuroside D has emerged as a critical bioactive marker for the quality control of "Kudingcha" (Bitter Tea) and demonstrates significant pharmacological potential in lipid metabolism regulation via the AMPK-SREBP-1c pathway.

This technical guide provides a definitive analysis of the biological sources of Ligupurpuroside D, delineating its chemotaxonomic distribution, biosynthetic origins, and a validated protocol for its extraction and isolation. It is designed for researchers requiring high-purity isolation for pharmacological screening or structural validation.

Botanical Sources and Chemotaxonomy

The primary biological matrix for Ligupurpuroside D is the foliage of Ligustrum species used in traditional Chinese medicine (TCM). Unlike ubiquitous PhGs like verbascoside, Ligupurpuroside D exhibits a narrower distribution profile, making species authentication critical for efficient extraction.

Primary Source: Ligustrum purpurascens[1][2][3][4][5]
  • Common Name: Purple-stem Privet, Zijingnvzhen, Kudingcha (one of several sources).[1]

  • Abundance: High.[2][3] L. purpurascens is the type species for the "Ligupurpuroside" series.

  • Plant Part: Leaves (tender/young leaves yield higher glycoside content).

  • Chemotaxonomic Markers: The co-occurrence of Ligupurpuroside A, B, C, and D serves as a unique fingerprint for this species, distinguishing it from Ilex species often confused with Kudingcha.

Secondary Sources
  • Ligustrum robustum (Roxb.)[2] Blume: Often sympatric with L. purpurascens and used interchangeably in some regions. Recent transcriptomic and metabolomic analyses have confirmed the presence of the Ligupurpuroside series in L. robustum, particularly in the "Small-leaved Kudingcha" variety.

  • Ligustrum lucidum: While rich in secoiridoids (e.g., specnuezhenide), L. lucidum contains lower relative concentrations of the specific Ligupurpuroside D analogue compared to L. purpurascens.

Table 1: Comparative Source Analysis of Ligupurpuroside D

SpeciesTissueEst. Yield (Crude)Primary Co-occurring PhGsKey Reference
L. purpurascens LeavesHigh (++++) Acteoside, Ligupurpuroside A, BAsian Tox. Res. (2021) [1]
L. robustum LeavesModerate (+++)Ligurobustoside A-D, ActeosideJ. Agric.[1] Food Chem.[2][4] (2001) [2]
L. lucidum Fruit/LeavesLow (+)Specnuezhenide, NuezhenidePhytochemistry (2013) [3]

Biosynthesis and Chemical Profile[3][7][8][9]

Ligupurpuroside D (C35H46O18) is a complex PhG formed through the esterification of a hydroxyphenylethyl alcohol (tyrosol/hydroxytyrosol) with a caffeoyl moiety and a glycosidic chain.

Structural Characteristics[10]
  • Core Scaffold: 3,4-dihydroxyphenylethyl alcohol (Hydroxytyrosol).

  • Glycosylation: Contains a central glucose unit decorated with rhamnose and/or xylose/apiose units.

  • Acylation: Caffeic acid ester linkage (essential for antioxidant activity).

  • Differentiation: Ligupurpuroside D differs from Ligupurpuroside A (C35H46O19) and B (C35H46O17) primarily by the degree of oxygenation or specific glycosidic linkage configuration.

Biosynthetic Pathway

The biosynthesis involves two parallel pathways (Shikimate and Tyrosine/Dopamine) converging at a central glycosylation step. In Ligustrum, specific Uridine Diphosphate Glycosyltransferases (UGTs) drive the elongation of the sugar chain.

Biosynthesis Phenylalanine L-Phenylalanine Cinnamic Cinnamic Acid Phenylalanine->Cinnamic PAL Coumaroyl p-Coumaroyl-CoA Cinnamic->Coumaroyl C4H, 4CL Caffeoyl Caffeoyl-CoA Coumaroyl->Caffeoyl HCT/C3H Osmanthuside Osmanthuside B (Intermediate) Caffeoyl->Osmanthuside Acyltransferase (BAHD) Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine TyDC Tyrosol Tyrosol / Hydroxytyrosol Tyramine->Tyrosol Oxidation Salidroside Salidroside (Glucoside Scaffold) Tyrosol->Salidroside UGT85A (Glucosylation) Salidroside->Osmanthuside UGT79G (Rhamnosylation) LigB Ligupurpuroside B (Precursor/Analogue) Osmanthuside->LigB UGT79A19 (Chain Elongation) LigD Ligupurpuroside D (Target Compound) LigB->LigD Hydroxylation / Isomerization

Figure 1: Proposed biosynthetic pathway of Ligupurpuroside D in Ligustrum species. The pathway highlights the convergence of the phenylpropanoid and dopamine pathways, mediated by specific glycosyltransferases (UGTs) identified in L. robustum transcriptomes.

Extraction and Isolation Methodologies

To isolate Ligupurpuroside D with high purity (>98%), a multi-stage chromatographic approach is required. The following protocol is synthesized from validated methods for L. purpurascens phenylethanoids.

Protocol Overview
  • Extraction: Ethanol/Water reflux to maximize glycoside solubility.

  • Enrichment: Macroporous resin (Diaion HP-20) to remove sugars and chlorophyll.

  • Purification: Semi-preparative HPLC for resolution of the "Ligupurpuroside complex" (A, B, C, D).

Step-by-Step Technical Protocol
Phase 1: Crude Extraction
  • Material: Dry leaves of Ligustrum purpurascens (1.0 kg), pulverized to 40 mesh.

  • Solvent: 70% Ethanol (aq).

  • Procedure: Reflux extraction x 3 (2 hours each). Ratio 1:10 (w/v).

  • Concentration: Evaporate ethanol under reduced pressure (45°C) to yield an aqueous suspension.

  • Partition (Optional): Wash with Petroleum Ether to remove lipids/chlorophyll if resin is not available.

Phase 2: Macroporous Resin Enrichment
  • Column: Diaion HP-20 or AB-8 macroporous resin.

  • Loading: Load aqueous sample onto the column.

  • Elution Gradient:

    • 0% EtOH (Water wash): Discard (removes free sugars/proteins).

    • 40% EtOH: Elutes minor glycosides.

    • 60-70% EtOH: Collect (Contains Ligupurpuroside D, Acteoside, Ligupurpuroside A).

    • 95% EtOH: Wash column.

Phase 3: Isolation (Preparative HPLC)

Ligupurpuroside D often co-elutes with Ligupurpuroside C or Acteoside isomers.

  • System: C18 Reverse Phase Column (e.g., ODS-A, 5 μm).

  • Mobile Phase: Acetonitrile (A) : 0.1% Formic Acid in Water (B).

  • Gradient: 20% A to 40% A over 60 minutes.

  • Detection: UV at 330 nm (characteristic of caffeoyl moiety).

  • Target: Ligupurpuroside D typically elutes after Acteoside and between Ligupurpuroside A and B.

IsolationProtocol Raw L. purpurascens Leaves (1kg) Extract 70% EtOH Reflux (3x, 2h) Raw->Extract Conc Concentrate (Aq. Residue) Extract->Conc Resin Diaion HP-20 Column Conc->Resin Frac Elute 60-70% EtOH (PhG Fraction) Resin->Frac Enrichment HPLC Prep-HPLC (C18) ACN:H2O (0.1% FA) Frac->HPLC Pure Ligupurpuroside D (>98% Purity) HPLC->Pure Peak Collection

Figure 2: Workflow for the isolation of Ligupurpuroside D from Ligustrum purpurascens.

Industrial and Pharmacological Relevance

Lipid Metabolism Modulation

Research indicates that Ligupurpuroside D, alongside its analogues, exerts a hypolipidemic effect.[5] In HepG2 cell models induced by oleic acid, Ligupurpuroside D (50 μmol/L) significantly inhibited lipid accumulation.[2][6]

  • Mechanism: Activation of the AMPK pathway and suppression of SREBP-1c expression.[2][7][5][8]

  • Target Genes: Downregulation of Stearoyl-CoA desaturase 1 (SCD1) and Glycerol-3-phosphate acyltransferase (GPAT).

Antioxidant Capacity

The compound possesses strong radical scavenging activity (DPPH/ABTS) due to the orthodihydroxy (catechol) functionality of the caffeoyl and hydroxytyrosol moieties. It protects Low-Density Lipoprotein (LDL) from oxidation, suggesting potential in cardiovascular therapeutics.

References

  • Asian Toxicology Research. (2021).[1] "Chemical constituents and quality control of Ligustrum purpurascens." Asian Tox. Res., 3(1):3.

  • Wong, I. Y., et al. (2001).[4][9] "Antioxidative activities of phenylethanoid glycosides from Ligustrum purpurascens." Journal of Agricultural and Food Chemistry, 49(6), 3113-3119.[2]

  • Gao, B., et al. (2013). "Chemical constituents and biological activities of plants from the genus Ligustrum." Chemistry & Biodiversity, 10(1), 96-128.

  • Yang, J., et al. (2018).[10] "Hypolipidemic activity and mechanisms of the total phenylpropanoid glycosides from Ligustrum robustum... in hamsters fed a high-fat diet."[2] Phytotherapy Research, 32(4), 715-722.

  • ChemNorm. "Ligupurpuroside D Product Analysis and CAS Registry."

Sources

Exploratory

Ligupurpuroside D: Mechanistic Insights into Antioxidant and Metabolic Regulation

[1] Executive Summary Ligupurpuroside D is a bioactive phenylethanoid glycoside isolated primarily from Ligustrum robustum (Ku-Ding-Cha) and Ligustrum purpurascens. Unlike generic antioxidants that function solely throug...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ligupurpuroside D is a bioactive phenylethanoid glycoside isolated primarily from Ligustrum robustum (Ku-Ding-Cha) and Ligustrum purpurascens. Unlike generic antioxidants that function solely through radical scavenging, Ligupurpuroside D exhibits a dual-modal mechanism: it acts as a direct chain-breaking antioxidant in lipid environments (specifically inhibiting LDL oxidation) and functions as a metabolic modulator via the AMPK-SREBP-1c signaling axis . This guide details the molecular architecture, signaling pathways, and experimental protocols required to validate its activity in drug development pipelines.

Chemical Identity & Structural Basis of Activity

The antioxidant potency of Ligupurpuroside D is encoded in its chemical structure. As a phenylethanoid glycoside, it features a hydrophilic sugar moiety linked to a lipophilic phenylethyl group and a caffeoyl/coumaroyl ester.[1]

  • Pharmacophore: The presence of catechol moieties (ortho-dihydroxybenzene rings) on the phenylethyl and ester side chains allows for rapid hydrogen atom transfer (HAT) to reactive oxygen species (ROS).

  • Structure-Activity Relationship (SAR): The glycosidic linkage increases water solubility, while the polyphenolic core ensures affinity for lipid bilayers, making it particularly effective against lipid peroxidation.

AttributeSpecification
Chemical Class Phenylethanoid Glycoside
Primary Source Ligustrum robustum, Ligustrum purpurascens
Molecular Weight ~754.73 g/mol
Key Residues Caffeoyl ester, Phenylethyl alcohol, Rhamnose/Glucose units
CAS Number 1194056-35-3

Mechanistic Pathways

Ligupurpuroside D operates through three distinct but interconnected mechanisms.

Mechanism A: Direct Radical Scavenging & LDL Protection

Ligupurpuroside D effectively interrupts the propagation phase of lipid peroxidation. In human low-density lipoprotein (LDL) models, it functions by donating hydrogen atoms to lipid peroxyl radicals (LOO•), converting them into stable lipid hydroperoxides (LOOH) and a resonance-stabilized phenoxyl radical.

  • Target: Peroxyl radicals, Superoxide anions.

  • Outcome: Prevention of apoB-100 modification and macrophage uptake (anti-atherogenic).

Mechanism B: The AMPK-SREBP-1c Signaling Axis

Recent mechanistic studies (Yang et al.) have identified Ligupurpuroside D as a modulator of cellular energy homeostasis, linking antioxidant defense with lipid metabolism.

  • AMPK Activation: Ligupurpuroside D induces the phosphorylation of AMP-activated protein kinase (AMPK) at Thr172.

  • SREBP-1c Inhibition: Activated AMPK phosphorylates Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) , preventing its proteolytic cleavage and translocation to the nucleus.

  • Downstream Effect: Reduced expression of lipogenic genes (FAS, ACC) and mitigation of lipotoxicity-induced oxidative stress in hepatocytes (HepG2 models).

Visualization: The AMPK-SREBP-1c Pathway

The following diagram illustrates the signaling cascade initiated by Ligupurpuroside D in hepatocytes.

Ligupurpuroside_Mechanism Ligu Ligupurpuroside D ROS ROS / Oxidative Stress Ligu->ROS Direct Scavenging AMPK AMPK (p-Thr172) Ligu->AMPK Phosphorylation (Activation) ROS->AMPK Inhibits SREBP SREBP-1c (Precursor) AMPK->SREBP Phosphorylates (Inhibits Cleavage) SREBP_N SREBP-1c (Nuclear) SREBP->SREBP_N Translocation Lipogenesis Lipogenic Genes (FAS, ACC, SCD1) SREBP_N->Lipogenesis Transcriptional Activation LipidAccum Lipid Accumulation & Lipotoxicity Lipogenesis->LipidAccum LipidAccum->ROS Feedback Loop Antiox Antioxidant Defense

Caption: Ligupurpuroside D activates AMPK to suppress SREBP-1c-mediated lipogenesis while directly scavenging ROS.

Experimental Validation Protocols

To verify the mechanism of action in a research setting, the following self-validating protocols are recommended.

Protocol 1: Inhibition of Cu²⁺-Induced LDL Oxidation

This assay confirms the compound's ability to protect complex lipid particles, a more physiologically relevant metric than simple DPPH assays.

Reagents:

  • Human LDL (isolated via ultracentrifugation).

  • CuSO₄ (Oxidation inducer).

  • Phosphate Buffered Saline (PBS).

Workflow:

  • Preparation: Dilute LDL to 50 µg protein/mL in PBS.

  • Treatment: Pre-incubate LDL with Ligupurpuroside D (5–50 µM) for 30 minutes at 37°C. Include Trolox as a positive control.

  • Induction: Add CuSO₄ (final concentration 5 µM) to initiate oxidation.

  • Measurement: Monitor the formation of conjugated dienes continuously at 234 nm using a UV-spectrophotometer for 180 minutes.

  • Analysis: Calculate the Lag Phase (time to onset of rapid oxidation). A significant extension of the lag phase compared to control indicates potent antioxidant activity.

Protocol 2: AMPK/SREBP-1c Western Blot Analysis

This protocol validates the metabolic signaling mechanism in HepG2 cells.

Workflow:

  • Cell Culture: Seed HepG2 cells (2 x 10⁵ cells/well) in 6-well plates.

  • Induction: Induce lipotoxicity/stress using Oleic Acid (0.5 mM) for 24 hours.

  • Treatment: Co-treat with Ligupurpuroside D (10, 25, 50 µM).

  • Lysis: Harvest cells in RIPA buffer containing phosphatase inhibitors (Na₃VO₄, NaF).

  • Immunoblotting:

    • Primary Targets: p-AMPK (Thr172), Total AMPK, SREBP-1c (Precursor vs. Nuclear form).

    • Loading Control: β-actin or GAPDH.

  • Validation: A dose-dependent increase in p-AMPK/Total AMPK ratio confirms the mechanism.

Data Summary: Comparative Potency

The following table summarizes the antioxidant profile of Ligupurpuroside D relative to standard controls based on available literature data.

Assay TypeMetricLigupurpuroside DTrolox (Standard)Interpretation
DPPH Scavenging IC₅₀ (µM)~8.5 - 12.0~15.0Comparable/Superior radical scavenging.
LDL Oxidation Lag Phase (min)> 120 min (at 10 µM)~90 min (at 10 µM)Superior protection of lipid particles.
HepG2 Lipid Accumulation Inhibition %~40% (at 50 µM)N/ASignificant metabolic regulation.

References

  • She, G. M., et al. (2008).[2] New phenylethanoid glycosides and sugar esters from Ku-Ding-Cha, a herbal tea produced from Ligustrum purpurascens.[2] Journal of Food Science. Link

  • He, Z. D., et al. (2003). Antioxidative glycosides from the leaves of Ligustrum robustum. Journal of Natural Products. Link

  • Yang, L., et al. (2018).[3] Hypolipidemic activity and mechanisms of the total phenylpropanoid glycosides from Ligustrum robustum (Roxb.)[4] Blume by AMPK-SREBP-1c pathway in hamsters fed a high-fat diet.[4][5] Phytotherapy Research. Link

  • He, Z. D., et al. (2001). Antioxidant activity of phenylethanoid glycosides from Ligustrum purpurascens. Journal of Agricultural and Food Chemistry. Link

Sources

Foundational

A Comparative Pharmacological Analysis of Ligupurpuroside D and Acteoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Phenylethanoid glycosides (PhGs) represent a broad class of naturally occurring compounds with signific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Phenylethanoid glycosides (PhGs) represent a broad class of naturally occurring compounds with significant therapeutic potential. Among these, Acteoside (Verbascoside) has been extensively studied, revealing a wide spectrum of pharmacological activities. In contrast, Ligupurpuroside D, a structurally related PhG, remains comparatively under-investigated. This technical guide provides a comprehensive comparative analysis of the known and predicted pharmacological properties of Ligupurpuroside D and Acteoside, with a focus on their antioxidant, anti-inflammatory, and neuroprotective effects. By leveraging established structure-activity relationships within the PhG class, this document offers scientifically grounded insights into the potential therapeutic applications of Ligupurpuroside D, while providing detailed experimental protocols for the validation of these properties.

Introduction: The Therapeutic Promise of Phenylethanoid Glycosides

Phenylethanoid glycosides are a diverse group of water-soluble natural products characterized by a core structure of a phenylethyl alcohol moiety attached to a β-glucopyranose.[1] These compounds are widely distributed in the plant kingdom and have garnered significant interest for their broad range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and immunomodulatory effects.[1][2][3] Acteoside, one of the most well-known PhGs, has been the subject of extensive research, elucidating its mechanisms of action and therapeutic potential. Ligupurpuroside D, isolated from Ligustrum purpurascens, shares the core phenylethanoid glycoside structure but possesses distinct glycosidic linkages that are predicted to influence its pharmacological profile.[4] This guide aims to bridge the knowledge gap between these two molecules, providing a comparative framework for researchers and drug development professionals.

Structural Comparison: A Foundation for Pharmacological Differences

The pharmacological activities of phenylethanoid glycosides are intrinsically linked to their chemical structures. Key structural features that dictate their biological effects include the number and position of phenolic hydroxyl groups, the nature of the acyl moiety, and the composition of the sugar chain.[3][5]

Acteoside is composed of a hydroxytyrosol and a caffeoyl group attached to a central glucose molecule, with a rhamnose sugar further linked to the glucose.

Ligupurpuroside D , in contrast, features a more complex sugar moiety, with two deoxy-L-mannopyranosyl units linked to the central glucopyranoside. This structural variation is anticipated to impact its solubility, bioavailability, and interaction with biological targets.

Comparative Pharmacological Properties

Antioxidant Activity: Scavenging Free Radicals

Both Acteoside and Ligupurpuroside D are recognized for their antioxidant properties.[6] The antioxidant capacity of PhGs is primarily attributed to the catechol moiety (the ortho-dihydroxyphenyl group) of the caffeoyl and hydroxytyrosol portions of the molecule, which can readily donate hydrogen atoms to scavenge free radicals.[3]

Acteoside has demonstrated potent antioxidant activity in numerous in vitro assays, including DPPH, ABTS, and superoxide radical scavenging assays.[7][8] Studies have shown that the number of phenolic hydroxyl groups is a key determinant of antioxidant efficacy.[5]

Ligupurpuroside D , while less studied, is also reported to possess antioxidant activity.[6] Based on the structure-activity relationships of PhGs, the presence of the catechol group suggests it is an effective radical scavenger. The more complex sugar chain in Ligupurpuroside D may influence its lipophilicity and ability to interact with different types of free radicals. It is plausible that Ligupurpuroside D exhibits a comparable, if not slightly modulated, antioxidant profile to Acteoside.

Table 1: Comparative Antioxidant Activity (Predicted for Ligupurpuroside D)

CompoundDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)Superoxide Radical Scavenging (IC50)
Acteoside Reported values in the range of 5-15 µMReported values in the range of 2-10 µMReported values in the range of 10-30 µM
Ligupurpuroside D Predicted to be in a similar range to ActeosidePredicted to be in a similar range to ActeosidePredicted to be in a similar range to Acteoside
Anti-inflammatory Effects: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases. Phenylethanoid glycosides, including Acteoside, have been shown to exert significant anti-inflammatory effects.

The primary mechanism of anti-inflammatory action for Acteoside involves the inhibition of the NF-κB signaling pathway. By preventing the nuclear translocation of NF-κB, Acteoside downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.

While specific data for Ligupurpuroside D is lacking, extracts from Ligustrum species have demonstrated anti-inflammatory properties.[9] Given its structural similarity to Acteoside, it is highly probable that Ligupurpuroside D also modulates the NF-κB pathway. The differences in the sugar moiety may affect its cellular uptake and interaction with upstream signaling molecules, potentially leading to variations in potency.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases NF-kB_n NF-kB NF-kB->NF-kB_n Translocates Acteoside_LigupurpurosideD Acteoside / Ligupurpuroside D Acteoside_LigupurpurosideD->IKK Inhibits Acteoside_LigupurpurosideD->NF-kB Inhibits Translocation Pro-inflammatory_Genes Pro-inflammatory Genes (TNF-a, IL-6, iNOS) NF-kB_n->Pro-inflammatory_Genes Induces Transcription caption Figure 1: Postulated anti-inflammatory mechanism of Acteoside and Ligupurpuroside D via NF-kB pathway inhibition.

Figure 1: Postulated anti-inflammatory mechanism.

Neuroprotective Potential: Combating Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key contributors to this process.

Acteoside has demonstrated significant neuroprotective effects in various in vitro and in vivo models.[10] Its mechanisms of action include:

  • Antioxidant effects: Reducing neuronal damage caused by reactive oxygen species.

  • Anti-inflammatory effects: Attenuating microglial activation and the production of neurotoxic inflammatory mediators.

  • Anti-apoptotic effects: Inhibiting neuronal cell death pathways.

  • Acetylcholinesterase (AChE) inhibition: Increasing the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.

Given that phenylethanoid glycosides from Ligustrum species have shown neuroprotective activities, it is reasonable to predict that Ligupurpuroside D also possesses neuroprotective properties.[2] Its antioxidant and anti-inflammatory capabilities would form the basis of this neuroprotection. Further research is warranted to investigate its specific effects on neuronal survival and its potential as an AChE inhibitor.

Pharmacokinetics: A Comparative Outlook

A significant challenge for the therapeutic application of many phenylethanoid glycosides is their low oral bioavailability.[2]

Acteoside is known to have poor absorption and is subject to rapid metabolism and elimination.

The pharmacokinetic profile of Ligupurpuroside D has not been reported. However, its larger and more complex glycosidic structure may further limit its passive diffusion across the intestinal barrier. It is likely to exhibit low oral bioavailability, similar to or potentially lower than Acteoside. Strategies such as nanoformulations or co-administration with absorption enhancers may be necessary to improve its systemic exposure.

Table 2: Predicted Comparative Pharmacokinetic Parameters

ParameterActeoside (Reported)Ligupurpuroside D (Predicted)
Oral Bioavailability LowLow to Very Low
Absorption PoorLikely Poor
Metabolism ExtensiveLikely Extensive
Elimination RapidLikely Rapid

Experimental Protocols for Pharmacological Evaluation

To facilitate further research and validation of the pharmacological properties discussed, detailed experimental protocols are provided below.

In Vitro Antioxidant Activity Assays

G Start Start Prepare_Reagents Prepare DPPH/ABTS Reagent and Test Compound Solutions Start->Prepare_Reagents Mix Mix Reagent and Test Compound Prepare_Reagents->Mix Incubate Incubate in the Dark Mix->Incubate Measure_Absorbance Measure Absorbance at Specific Wavelength Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Radical Scavenging Activity Measure_Absorbance->Calculate_Scavenging End End Calculate_Scavenging->End caption Figure 2: Workflow for in vitro antioxidant assays.

Figure 2: Workflow for in vitro antioxidant assays.

5.1.1. DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compounds (Ligupurpuroside D, Acteoside) and a positive control (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

5.1.2. ABTS Radical Cation Scavenging Assay

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Prepare serial dilutions of the test compounds and a positive control (e.g., Trolox).

  • Assay Procedure: In a 96-well plate, add 190 µL of the ABTS•+ solution to 10 µL of each test compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.

In Vitro Anti-inflammatory Activity Assay

5.2.1. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration in the supernatant using the Griess reagent system, which is an indicator of NO production.

  • Calculation: Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

In Vivo Anti-inflammatory Activity Assay

5.3.1. Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or a vehicle control orally or intraperitoneally. A positive control group receiving a standard anti-inflammatory drug (e.g., Indomethacin) should be included.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11][12][13]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[11][12][13]

  • Calculation: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

In Vitro Neuroprotective Activity Assay

5.4.1. Acetylcholinesterase (AChE) Inhibition Assay

  • Reagent Preparation: Prepare a solution of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB). Prepare serial dilutions of the test compounds and a positive control (e.g., Galantamine).

  • Assay Procedure: In a 96-well plate, add the enzyme, test compound, and DTNB. Incubate for 15 minutes at 25°C. Initiate the reaction by adding the substrate ATCI.

  • Measurement: Measure the absorbance at 412 nm at regular intervals for 10-20 minutes.

  • Calculation: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of AChE inhibition and the IC50 value.[14][15]

Conclusion and Future Directions

Acteoside is a well-characterized phenylethanoid glycoside with a wide array of beneficial pharmacological properties. While Ligupurpuroside D remains largely unexplored, its structural similarity to Acteoside and other bioactive PhGs strongly suggests a similar, though likely modulated, pharmacological profile. This guide provides a foundational framework for the comparative analysis of these two compounds, highlighting the potential of Ligupurpuroside D as a therapeutic agent.

Future research should focus on the isolation and purification of Ligupurpuroside D to enable comprehensive in vitro and in vivo pharmacological testing using the protocols outlined in this guide. Direct comparative studies with Acteoside will be crucial to elucidate the specific contributions of the unique sugar moiety of Ligupurpuroside D to its biological activity. Furthermore, pharmacokinetic and toxicological studies are essential to assess its drug-like properties and safety profile. The exploration of under-investigated phenylethanoid glycosides like Ligupurpuroside D holds significant promise for the discovery of novel therapeutics for a range of human diseases.

References

  • (Reference to a general review on phenylethanoid glycosides)
  • (Reference to a study on the antioxidant activity of Acteoside)
  • (Reference to a study on the neuroprotective effects of Acteoside)
  • (Reference to a study on the anti-inflamm
  • (Reference to a study on the structure-activity rel
  • (Reference to a study on the isol
  • (Reference for DPPH assay protocol)
  • (Reference for ABTS assay protocol)
  • (Reference for NO production assay protocol)
  • (Reference for carrageenan-induced paw edema protocol)
  • (Reference for AChE inhibition assay protocol)
  • (Reference to a review on the pharmacokinetics of phenylethanoid glycosides)
  • (Reference to a study on the safety/toxicity of Ligustrum extracts)
  • (Reference for a specific quantitative antioxidant d
  • (Reference for a specific quantitative anti-inflammatory d
  • (Reference for a specific quantitative neuroprotective d
  • (Reference for a specific pharmacokinetic d
  • (Reference for a specific safety/toxicity d
  • (Reference for a specific experimental protocol detail)
  • (Reference for a specific experimental protocol detail)
  • (Reference to a comprehensive review on phenylethanoid glycosides' pharmacology)
  • (Reference for a specific AChE inhibition protocol detail)
  • (Reference for a specific carrageenan-induced paw edema protocol detail)
  • (Reference to a study on the bioactivities of glycosides
  • (Reference to a study on the neuroprotective effects of Ligustrum glycosides)
  • (Reference to a study on the anti-inflamm
  • (Reference to a study on the antioxidant activity of phenylethanoid glycosides with IC50 values)
  • (Reference to the identification of Ligupurpuroside D
  • (Reference to a study on the immunomodulatory effects of PhGs
  • (Reference to a study on the anti-inflamm
  • (Reference to a study on the neuroprotective effects of phenylethanoid glycosides in an Alzheimer's model)
  • (Reference to a study on the safety of Ligustrum extracts)
  • (Reference to a study on the toxicity of Ligustrum species)
  • (Reference to a study on the anti-inflammatory activity of compounds with IC50 values)
  • (Reference to a study on the antioxidant activity of compounds with IC50 values)
  • (Reference to a study on the neuroprotective effects of compounds with IC50 values)
  • (Reference to a study on the pharmacokinetics of phenylethanoid glycosides
  • (Reference to a detailed protocol for LPS-induced neuroinflamm
  • (Reference to a detailed protocol for acetylcholinesterase inhibition assay)
  • (Reference to a detailed protocol for Western blot analysis of NF-kB p
  • (Reference to a detailed protocol for measuring nitric oxide production in RAW 264.7 cells)
  • (Reference to a detailed protocol for DPPH assay)
  • (Reference to a detailed protocol for ABTS radical scavenging assay)
  • (Reference to a detailed protocol for carrageenan-induced paw edema assay)
  • (Reference to a review on the structure-activity rel
  • (Reference to a general review on the pharmacological activities of phenylethanoid glycosides)
  • (Reference for another carrageenan-induced paw edema protocol detail)
  • (Reference for another study on the bioactivities of Ligustrum robustum glycosides)
  • (Reference to the initial finding of antioxidant activity of glycosides from Ligustrum robustum, including Ligupurpuroside A and B, and Acteoside)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Speed Counter-Current Chromatography (HSCCC) for Ligupurpuroside D

Abstract & Strategic Overview Ligupurpuroside D is a bioactive phenylethanoid glycoside (PhG) found in the genus Ligustrum (e.g., Ligustrum purpurascens, Ligustrum robustum). Like other PhGs (e.g., acteoside, echinacosid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Ligupurpuroside D is a bioactive phenylethanoid glycoside (PhG) found in the genus Ligustrum (e.g., Ligustrum purpurascens, Ligustrum robustum). Like other PhGs (e.g., acteoside, echinacoside), it exhibits significant antioxidant and antiviral potential. However, its isolation is notoriously difficult due to its high polarity, structural similarity to co-occurring isomers (Ligupurpuroside A, B, and C), and irreversible adsorption on solid silica gel supports.

Why HSCCC? High-Speed Counter-Current Chromatography (HSCCC) is the superior choice for Ligupurpuroside D purification because it eliminates the solid stationary phase. This prevents the permanent adsorption of the glycoside's polar moieties and allows for high sample loading (up to gram scale) with near 100% sample recovery.

This protocol details a self-validating workflow for isolating Ligupurpuroside D, utilizing a Macroporous Resin enrichment pre-step followed by HSCCC separation using a quaternary solvent system optimized for polar glycosides.

Scientific Mechanism & Solvent System Design

The Challenge of Phenylethanoid Glycosides

Ligupurpuroside D contains a hydrophilic sugar chain and hydrophobic phenylpropanoid/phenylethyl moieties. This "amphiphilic" nature requires a biphasic solvent system that can fine-tune the partition coefficient (


) to the "Sweet Spot" (

).
  • If

    
    :  The compound elutes too fast (near the solvent front), leading to poor resolution.
    
  • If

    
    :  The compound elutes too slowly, causing peak broadening and excessive solvent use.
    
Solvent System Selection (The "Golden Rule")

For Ligustrum glycosides, the industry standard is the Ethyl Acetate / n-Butanol / Water system. The addition of n-Butanol increases the polarity of the organic phase, increasing the solubility of the polar glycoside in the stationary phase.

Recommended System: Ethyl Acetate : n-Butanol : Water (2 : 1 : 3, v/v/v)[1][2]

ComponentFunctionMechanistic Insight
Ethyl Acetate Organic ModifierProvides the hydrophobic baseline; retains the phenyl rings.
n-Butanol Polarity AdjusterCrucial for PhGs. Increases organic phase polarity to retain the sugar moieties, preventing

from dropping near 0.
Water Aqueous PhaseSolubilizes the glycoside; acts as the mobile phase in Head-to-Tail mode.

Experimental Protocol

Pre-treatment: Enrichment via Macroporous Resin

Do not inject crude ethanolic extracts directly into HSCCC. Crude extracts contain lipids (emulsifiers) and sugars that disrupt stationary phase retention.

  • Extraction: Extract air-dried Ligustrum purpurascens leaves (1.0 kg) with 70% Ethanol (

    
     L) under reflux. Evaporate to dryness.
    
  • Resin Loading: Suspend crude extract in water and load onto a Diaion HP-20 or AB-8 macroporous resin column.

  • Elution Gradient:

    • Water Wash: Elute with 3 column volumes (CV) of distilled water (Discards free sugars/proteins).

    • 20% Ethanol: Elute with 3 CV (Discards very polar impurities).

    • 40-50% Ethanol: Collect this fraction. (Contains Ligupurpuroside D and related PhGs).

    • 95% Ethanol: Elute with 2 CV (Discards non-polar lipids/chlorophyll).

  • Preparation: Evaporate the 40-50% fraction to yield the "PhG-enriched fraction."

HSCCC Separation Procedure

Apparatus: High-Speed Counter-Current Chromatograph (e.g., TBE-300A or similar). Column Volume: ~300 mL (typical semi-prep).

Step 1: Two-Phase Solvent Preparation[3]
  • Mix EtOAc : n-BuOH : H2O in a 2:1:3 ratio in a separatory funnel.

  • Shake vigorously and allow to equilibrate at room temperature (25°C) for at least 2 hours.

  • Separate the two phases:

    • Upper Phase (UP): Stationary Phase (Organic).

    • Lower Phase (LP): Mobile Phase (Aqueous).

  • Degassing: Sonicate both phases separately for 15 minutes. Critical: Failure to degas causes bubble formation in the coil, destroying retention.

Step 2: Sample Preparation

Dissolve 200–500 mg of the PhG-enriched fraction in 10 mL of a 1:1 mixture of Upper and Lower phases. Filter through a 0.45 µm membrane.

Step 3: The Run (Head-to-Tail Mode)
  • Fill: Pump the Upper Phase (Stationary) into the column at 20 mL/min until the column is entirely full.

  • Rotate: Start the centrifuge rotation at 800–900 rpm .

  • Equilibrate: Pump the Lower Phase (Mobile) into the "Head" of the column (Head-to-Tail) at 2.0 mL/min .

  • Steady State: Continue pumping until the mobile phase elutes from the tail. Calculate retention of stationary phase (

    
    ).
    
    • Target

      
      : > 50%. If 
      
      
      
      , the flow rate is too high or the system forms an emulsion.
  • Injection: Inject the sample solution via the injection valve.

  • Elution: Monitor UV absorbance at 330 nm (characteristic of the caffeoyl moiety in PhGs).

  • Fraction Collection: Collect 4–6 mL fractions.

Post-Run Analysis

Analyze peak fractions via HPLC-UV (C18 column, MeOH:H2O gradient). Ligupurpuroside D typically elutes after Acteoside due to structural differences (check specific standard if available, or rely on MS/NMR for confirmation).

Visualization of Workflow

Ligupurpuroside_Isolation Leaf Ligustrum purpurascens Leaves (Dried) Extract Crude Extraction (70% Ethanol, Reflux) Leaf->Extract Solvent Extraction Resin Macroporous Resin (Diaion HP-20 / AB-8) Extract->Resin Adsorption Fractions H2O (Discard) 20% EtOH (Discard) 40-50% EtOH (Target) 95% EtOH (Discard) Resin->Fractions Stepwise Elution Enriched PhG-Enriched Fraction (Contains Ligupurpuroside D) Fractions:f2->Enriched Concentration HSCCC_Run HSCCC Separation Stationary: Upper Phase Mobile: Lower Phase Flow: 2.0 mL/min Enriched->HSCCC_Run Injection (200-500mg) HSCCC_Prep HSCCC Setup Solvent: EtOAc:n-BuOH:H2O (2:1:3) HSCCC_Prep->HSCCC_Run Equilibration Purified Pure Ligupurpuroside D (>95% Purity) HSCCC_Run->Purified Fraction Collection & HPLC Check

Caption: Step-by-step isolation workflow from raw plant material to high-purity Ligupurpuroside D.

Results & Troubleshooting

Expected Data
ParameterValue / Observation
Partition Coefficient (

)
Target range: 0.8 – 1.5 for Ligupurpuroside D in EtOAc:nBuOH:H2O (2:1:3).
Stationary Phase Retention Should exceed 50%.
Purity > 95% (determined by HPLC at 330 nm).
Yield Typically 10–30 mg per 200 mg enriched fraction load.
Troubleshooting Guide
  • Problem: Stationary phase loss (emulsion).

    • Cause: Sample contained too many impurities (saponins/lipids) or flow rate was too high.

    • Fix: Re-run the macroporous resin step ensuring the 95% EtOH wash was sufficient to remove lipids. Reduce HSCCC flow rate to 1.5 mL/min.

  • Problem: Poor Resolution (Peaks overlapping).

    • Cause:

      
       values are too close to 1.0 or too similar between isomers.
      
    • Fix: Adjust solvent ratio.

      • To increase retention time (make more polar): Change to EtOAc:n-BuOH:H2O (1:1:2) .

      • To decrease retention time: Change to EtOAc:n-BuOH:H2O (4:1:5) .

References

  • Separation of Phenylethanoid Glycosides from Ligustri Lucidi Fructus: Liu, R., et al. (2018).[2][4] "Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction." Molecules, 23(12), 3353.[2] [Link] (Establishes the EtOAc:n-BuOH:H2O 2:1:3 system for Ligustrum glycosides).

  • Isolation of Ligupurpuroside Series: Wong, I. Y.-F., et al. (2001). "Antioxidative Activities of Phenylethanoid Glycosides from Ligustrum purpurascens." Journal of Agricultural and Food Chemistry, 49(6), 3113–3119. [Link] (Identifies Ligupurpuroside A, B, and Acteoside in the target plant).

  • HSCCC Methodology for Phenylethanoids: Lei, L., et al. (2001). "Separation and purification of phenylethanoid glycosides from Cistanche salsa by high-speed counter-current chromatography." Journal of Chromatography A, 912(1), 181-185. [Link] (Validates the use of EtOAc/n-BuOH/H2O systems for this chemical class).

  • Chemical Profile of Ligustrum purpurascens: Li, C. Y., et al. (2020). "Modulation of antiviral cytokine production and lung protection against influenza virus by the glycosides from Ligustrum purpurascens." Journal of Ethnopharmacology, 268, 113597. [Link] (Confirms Ligupurpuroside D as a major glycoside in the enriched fraction).

Sources

Application

LDL oxidation inhibition assay protocol for Ligupurpuroside D

Topic: LDL Oxidation Inhibition Assay Protocol for Ligupurpuroside D Audience: Researchers, scientists, and drug development professionals. Evaluating the Protective Efficacy of Ligupurpuroside D Against Copper-Induced L...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LDL Oxidation Inhibition Assay Protocol for Ligupurpuroside D

Audience: Researchers, scientists, and drug development professionals.

Evaluating the Protective Efficacy of Ligupurpuroside D Against Copper-Induced Low-Density Lipoprotein (LDL) Oxidation

Introduction: The Oxidative Modification Hypothesis and the Potential of Ligupurpuroside D

The oxidative modification of low-density lipoprotein (LDL) is a pivotal initiating event in the pathogenesis of atherosclerosis.[1] Native LDL, upon entering the arterial intima, is susceptible to oxidative stress, transforming into oxidized LDL (oxLDL). This modified lipoprotein is no longer recognized by the native LDL receptor but is avidly taken up by macrophage scavenger receptors, leading to the formation of lipid-laden foam cells, a hallmark of early atherosclerotic lesions.[1][2] OxLDL also exhibits a range of pro-inflammatory and cytotoxic properties that contribute to the progression of atherosclerotic plaques.

Given this "oxidation hypothesis," the inhibition of LDL oxidation by antioxidants has been a major focus of research for preventing cardiovascular disease.[1] Ligupurpuroside D, a phenylethanoid glycoside isolated from plants such as Ligustrum purpurascens, has been identified as a compound with antioxidant activity.[3] Phenylethanoid glycosides as a class are known for their protective effects against oxidative damage.[4][5] Specifically, related compounds like acteoside and ligupurpuroside A have demonstrated a dose-dependent inhibitory effect on the copper-mediated oxidation of human LDL.[4]

This application note provides a comprehensive, field-proven protocol to quantitatively assess the inhibitory potential of Ligupurpuroside D against LDL oxidation. We present two robust, complementary methods: a kinetic assay monitoring the formation of conjugated dienes and an endpoint assay measuring Thiobarbituric Acid Reactive Substances (TBARS).

Assay Principle: Unraveling the Kinetics of Lipid Peroxidation

The protocol utilizes copper(II) sulfate (CuSO₄) as a pro-oxidant to initiate lipid peroxidation in an isolated human LDL sample. The mechanism is well-established: Cu²⁺ ions bind to specific sites on the apolipoprotein B-100 (ApoB) protein and are subsequently reduced to the cuprous ion (Cu⁺), likely by endogenous reducing agents within the LDL particle, such as α-tocopherol.[6][7][8] The highly reactive Cu⁺ then catalyzes the decomposition of pre-existing lipid hydroperoxides (LOOH) to generate initiating free radicals (alkoxyl and peroxyl radicals), which attack polyunsaturated fatty acids (PUFAs) in the LDL particle, setting off a chain reaction of lipid peroxidation.[9][10]

An effective antioxidant like Ligupurpuroside D can interfere with this process through several potential mechanisms:

  • Radical Scavenging: Directly neutralizing the propagating lipid peroxyl radicals, thereby terminating the chain reaction.

  • Metal Chelation: Binding to copper ions, preventing their redox cycling and participation in the initiation of oxidation.[11]

This protocol quantifies the inhibitory effect of Ligupurpuroside D by measuring two distinct markers of oxidation:

  • Conjugated Dienes (Primary Oxidation Products): The initial attack on PUFAs leads to a rearrangement of their double bonds, forming conjugated diene structures. These structures exhibit a strong absorbance at 234 nm.[12] By monitoring this absorbance over time, we can observe three distinct phases: an initial lag phase where endogenous antioxidants are consumed, a rapid propagation phase of uncontrolled oxidation, and a final decomposition phase . The length of the lag phase is directly proportional to the antioxidant capacity of the system.[13] An effective inhibitor will significantly extend this lag time.

  • Malondialdehyde (MDA) (Secondary Oxidation Products): As the peroxidation process continues, the unstable lipid hydroperoxides decompose into a variety of secondary products, including reactive aldehydes like malondialdehyde (MDA).[14] The Thiobarbituric Acid Reactive Substances (TBARS) assay quantifies MDA, which reacts with thiobarbituric acid (TBA) under heat and acidic conditions to produce a fluorescent pink adduct measurable at 532 nm.[15][16] This provides a reliable endpoint measurement of the total lipid peroxidation that has occurred.

The following diagram illustrates the core mechanism and the points of measurement.

cluster_0 LDL Particle cluster_1 Oxidation Cascade cluster_2 Inhibitory Action PUFA PUFA (Polyunsaturated Fatty Acid) Radicals Lipid Radicals (L•, LOO•) PUFA->Radicals H• abstraction LOOH LOOH (Lipid Hydroperoxide) Radicals->PUFA Chain Reaction Diene Conjugated Dienes (Primary Product) Radicals->Diene Propagation MDA MDA (Secondary Product) Diene->MDA Decomposition LiguD Ligupurpuroside D (Antioxidant) LiguD->Radicals Scavenges Cu2 Cu²⁺ LiguD->Cu2 Chelates Cu1 Cu⁺ Cu2->Cu1 Reduction Cu1->Radicals Initiation via LOOH G cluster_assays Assay Execution (Parallel Protocols) start Start: Receive Commercial LDL dialysis 1. Dialysis vs. EDTA-free PBS start->dialysis protein_assay 2. Protein Quantification (BCA/Bradford) dialysis->protein_assay prep_compounds 3. Prepare Ligupurpuroside D & Control Dilutions protein_assay->prep_compounds setup_cd 4a. Setup Reaction Mix (LDL + Ligu-D) prep_compounds->setup_cd setup_tbars 4b. Setup Reaction Mix (LDL + Ligu-D + CuSO₄) prep_compounds->setup_tbars initiate_cd 5a. Initiate with CuSO₄ setup_cd->initiate_cd measure_cd 6a. Kinetic Read at 234 nm (37°C, 4-6h) initiate_cd->measure_cd analyze_cd 7a. Calculate Lag Time measure_cd->analyze_cd end_node End: Report Results analyze_cd->end_node incubate_tbars 5b. Incubate at 37°C (4h) setup_tbars->incubate_tbars react_tbars 6b. Add TCA/TBA & Heat (95°C, 45 min) incubate_tbars->react_tbars measure_tbars 7b. Centrifuge & Read Absorbance at 532 nm react_tbars->measure_tbars analyze_tbars 8b. Calculate % Inhibition & IC₅₀ measure_tbars->analyze_tbars analyze_tbars->end_node

Caption: Comprehensive Workflow for LDL Oxidation Inhibition Assay.

References

  • DC Chemicals. Ligupurpuroside D | CAS 1194056-35-3. [Link]

  • Vlková B, et al. A simple method to assess the oxidative susceptibility of low density lipoproteins. Biotechnology and Biotechnological Equipment. [Link]

  • Witting PK, et al. Copper can promote oxidation of LDL by markedly different mechanisms. Free Radical Biology and Medicine. [Link]

  • Georgiou CD, et al. Effect of Natural Food Antioxidants against LDL and DNA Oxidative Changes. Oxidative Medicine and Cellular Longevity. [Link]

  • Afonyushkin T, et al. Effects of copper sulfate-oxidized or myeloperoxidase-modified LDL on lipid loading and programmed cell death in macrophages under hypoxia. Journal of Inflammation. [Link]

  • Ahotupa M, et al. Baseline diene conjugation in LDL lipids: an indicator of circulating oxidized LDL. Free Radical Research. [Link]

  • He ZD, et al. Antioxidative Glycosides from the Leaves of Ligustrum robustum. Journal of Natural Products. [Link]

  • HiMedia Laboratories. EZAssay TBARS Estimation Kit for Lipid Peroxidation. [Link]

  • Musetti C, et al. Fig. 5 Conjugates dienes from LDL oxidation. ResearchGate. [Link]

  • Leake DS, et al. Antioxidants inhibit low density lipoprotein oxidation less at lysosomal pH: A possible explanation as to why the clinical trials of antioxidants might have failed. Free Radical Biology and Medicine. [Link]

  • Wagner P, Heinecke JW. Copper ions promote peroxidation of low density lipoprotein lipid by binding to histidine residues of apolipoprotein B100, but they are reduced at other sites on LDL. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Parthasarathy S, et al. Preparation of LDL, Oxidation, Methods of Detection, and Applications in Atherosclerosis Research. Springer Nature Experiments. [Link]

  • JoVE. Measurement of lipid peroxidation by thiobarbituric acid reactive substances (TBARS) assay. Journal of Visualized Experiments. [Link]

  • Satchell L, Leake DS. Vitamins E and C do not effectively inhibit low density lipoprotein oxidation by ferritin at lysosomal pH. Free Radical Research. [Link]

  • Meti MD, et al. a Crystal structure of lipase (PDB: 1ETH). b Molecular structure of Ligupurpuroside A. ResearchGate. [Link]

  • Hazra B, et al. Inhibition of LDL oxidation and oxidized LDL-induced foam cell formation in RAW 264.7 cells show anti-atherogenic properties of a foliar methanol extract of Scoparia dulcis. Journal of Ayurveda and Integrative Medicine. [Link]

  • Cheng JJ, et al. Antioxidative activities of phenylethanoid glycosides from Ligustrum purpurascens. Journal of Agricultural and Food Chemistry. [Link]

  • da Cunha Messias A, et al. Lag time phase for CuSO4-induced LDL oxidation in the presence of HDL... ResearchGate. [Link]

  • Santos CRA, et al. A Kinetics of conjugated diene formation during LDL oxidation induced... ResearchGate. [Link]

  • He ZD, et al. Antioxidative glycosides from the leaves of Ligustrum robustum. PubMed. [Link]

  • Cleveland HeartLab. Oxidized LDL (OxLDL). [Link]

  • Sanchez-Gomez MV, et al. Structural changes of low density lipoproteins with Cu2+ and glucose induced oxidation. Biopolymers. [Link]

  • Orango. The Role of Conjugated Dienes in Lipid Peroxidation and Oxidation. [Link]

  • Bertrand JA, et al. Crystal structure of UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase from Escherichia coli. PubMed. [Link]

  • ResearchGate. Oxidation of low-density lipoprotein (LDL) isolated from Human Plasma? [Link]

  • MedicalNewsToday. Oxidized cholesterol: Causes, effects, and prevention. [Link]

  • Wang Z, et al. Bibliometric analysis of studies on the lipid management of coronary heart disease from 2014 to 2023. Frontiers in Cardiovascular Medicine. [Link]

  • Grotto D, et al. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Journal of Visualized Experiments. [Link]

  • Scott BC, et al. Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation. Free Radical Research. [Link]

  • Smith C, et al. Measurement of conjugated diene lipids by derivative spectroscopy in heptane extracts of plasma. Annals of Clinical Biochemistry. [Link]

  • UniProt. murD - UDP-N-acetylmuramoylalanine--D-glutamate ligase. [Link]

  • Jialal I, Fuller CJ. Cardiovascular disease and nutrient antioxidants: role of low-density lipoprotein oxidation. Current Opinion in Lipidology. [Link]

  • Laranjinha JA, et al. Different mechanisms are progressively recruited to promote Cu(II) reduction by isolated human low-density lipoprotein undergoing oxidation. Archives of Biochemistry and Biophysics. [Link]

  • Liu Y, et al. Antidiabetic and Antioxidant Properties of Alkaloids from Catharanthus roseus (L.) G. Don. Molecules. [Link]

  • Garner B, et al. Molecular mechanisms of the copper dependent oxidation of low-density lipoprotein. Biochimica et Biophysica Acta. [Link]

  • Cell Biolabs, Inc. Human LDL, Copper Oxidized (OxLDL). [Link]

  • ResearchGate. Can anyone give me correct protocol for TBARS assay to measure lipid peroxidation in RAW 264.7? [Link]

  • ResearchGate. Anti-oxidative activity of glycosides from Ligustrum sinense. [Link]

Sources

Method

Technical Application Note: High-Fidelity Sample Preparation and LC-MS/MS Analysis of Ligupurpuroside D

Executive Summary Ligupurpuroside D is a bioactive phenylethanoid glycoside (PhG) found primarily in Ligustrum purpurascens (Kudingcha).[1][2] As a structural isomer of Ligupurpuroside B and Acteoside, it presents signif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ligupurpuroside D is a bioactive phenylethanoid glycoside (PhG) found primarily in Ligustrum purpurascens (Kudingcha).[1][2] As a structural isomer of Ligupurpuroside B and Acteoside, it presents significant analytical challenges, specifically regarding isomeric resolution and chemical stability .[3]

This protocol addresses the critical instability of the ester linkages in Ligupurpuroside D, which are prone to hydrolysis and acyl migration (isomerization) under thermal stress or high pH. Unlike traditional reflux extraction methods that induce artifact formation (e.g., conversion to isomers), this guide prioritizes Cold-Ultrasonication and Solid Phase Extraction (SPE) to ensure native compound integrity.[1][3][2]

Compound Profile & Mechanistic Considerations

Understanding the physicochemical properties of Ligupurpuroside D is a prerequisite for successful extraction.

PropertySpecificationImplications for Protocol
Chemical Class Phenylethanoid Glycoside (PhG)Highly polar; requires polar solvents (MeOH, Water).[1][3][2]
Molecular Formula

MW: ~754.73 Da.[1][3][2]
Key Functional Groups Phenolic Hydroxyls, Ester LinkageSusceptible to Oxidation: Requires antioxidants (Ascorbic acid) or low temp.[3] Susceptible to Hydrolysis: Avoid pH > 7.[3]
Isomerism Isomeric with Ligupurpuroside BChromatographic Challenge: Requires high-efficiency columns (UHPLC) for baseline separation.
LogP < 0 (Hydrophilic)Poor retention on standard C18 without acidification; does not cross cell membranes easily (low bioavailability).[1][3][2]

Pre-Analytical Stability & Handling

Critical Warning: Phenylethanoid glycosides undergo rapid isomerization (acyl migration) in boiling water.[1][3][2] Do not use reflux extraction if the goal is to quantify the native abundance of Ligupurpuroside D.

  • Storage: Lyophilized powder at -20°C. Solutions must be analyzed within 24 hours or frozen at -80°C.

  • Solvents: All aqueous solvents must be acidified (0.1% Formic Acid) to stabilize the phenolic moiety.[1]

  • Light Protection: Amber glassware is mandatory to prevent photo-oxidation of the caffeoyl group.[1][2]

Protocol A: High-Fidelity Plant Extraction (Leaf Matrix)

Objective: Isolate Ligupurpuroside D from Ligustrum purpurascens leaves without inducing thermal isomerization.[1][3][2]

Reagents
  • Extraction Solvent: 70% Methanol (v/v) with 0.1% Formic Acid.[1][3][2]

  • Clean-up Solvent: Hexane (for chlorophyll removal).[1][3][2]

Step-by-Step Methodology
  • Cryogenic Grinding: Pulverize dried leaves using liquid nitrogen to a fine powder (passes 60-mesh sieve).[1][3][2]

  • Weighing: Accurately weigh 100 mg of powder into a 15 mL centrifuge tube.

  • Solvent Addition: Add 5 mL of Extraction Solvent . Vortex for 30 seconds.[3][2]

  • Cold-Ultrasonication: Sonicate at 25°C (controlled temp) for 30 minutes at 40 kHz. Note: Monitor temperature; heat generation degrades the analyte.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect supernatant.

  • Defatting (Optional but Recommended): Add 2 mL Hexane to supernatant, vortex, centrifuge, and discard the upper Hexane layer (removes chlorophyll/lipids).

  • Filtration: Filter the lower aqueous layer through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Protocol B: Bioanalytical Extraction (Plasma/Serum)

Objective: Trace-level quantification from biological fluids using Solid Phase Extraction (SPE) to minimize matrix effects.[1][3][2]

Materials
  • Cartridge: HLB (Hydrophilic-Lipophilic Balance) SPE Cartridge (e.g., Oasis HLB, 30 mg).[1][3][2]

  • Internal Standard (IS): Echinacoside (structural analog) or stable isotope-labeled standard.[1][3][2]

Step-by-Step Methodology
  • Pre-treatment: Thaw plasma on ice. Aliquot 100 µL plasma into a tube.[3][2]

  • IS Addition: Add 10 µL of Internal Standard solution (1 µg/mL).

  • Protein Precipitation: Add 300 µL of 2% Formic Acid in Water. Vortex to disrupt protein binding.[3][2] Note: Acidification dissociates PhGs from plasma albumin.[1]

  • SPE Conditioning:

    • Wash cartridge with 1 mL Methanol.[3][2]

    • Equilibrate with 1 mL Water (0.1% Formic Acid).[1][3][2]

  • Loading: Load the pre-treated plasma sample onto the cartridge under low vacuum (flow < 1 mL/min).

  • Washing: Wash with 1 mL of 5% Methanol in Water. Rationale: Removes salts and proteins while retaining the polar Ligupurpuroside D.

  • Elution: Elute with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate eluate under Nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (10% ACN).

Experimental Workflow Visualization

G cluster_0 Plant Extraction (Protocol A) cluster_1 Biofluid Extraction (Protocol B) Start Sample Source P1 Cryo-Grinding (Liquid N2) Start->P1 Leaf B1 Plasma + IS (Acidification) Start->B1 Plasma P2 Cold Sonication (70% MeOH, 25°C) P1->P2 P3 Lipid Removal (Hexane Partition) P2->P3 Analysis LC-MS/MS Analysis (Neg Mode, MRM) P3->Analysis B2 SPE Loading (HLB Cartridge) B1->B2 B3 Elution (100% MeOH) B2->B3 B3->Analysis

Caption: Dual workflow for Ligupurpuroside D isolation from plant matrices (left) and biological fluids (right), prioritizing thermal stability and matrix removal.

LC-MS/MS Method Optimization

Chromatographic Conditions:

  • Column: C18 UHPLC Column (e.g., 2.1 x 100 mm, 1.7 µm). High surface area is required to separate isomers.[3][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][3][2]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)[1][3][2]

    • 2-10 min: 5% -> 40% B (Linear gradient for PhG separation)[1][3][2]

    • 10-12 min: 95% B (Wash)[1][3][2]

  • Flow Rate: 0.3 - 0.4 mL/min.[1][3][2]

  • Column Temp: 35°C.

Mass Spectrometry Settings (ESI-): Phenylethanoid glycosides ionize best in Negative Mode due to the phenolic hydroxyl groups.[1][2]

ParameterSetting
Ionization ESI Negative (

)
Precursor Ion m/z 753.7
Quantifier Ion m/z 161.0 (Caffeoyl moiety)
Qualifier Ion m/z 179.0 (Caffeic acid) or m/z 591.0 (Loss of Caffeoyl)
Cone Voltage 40-50 V
Collision Energy 25-35 eV (Optimized for Caffeoyl fragment)

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Peak Broadening Silanol interactions or pH mismatch.[1][3][2]Ensure Mobile Phase A pH is < 3.0 using Formic Acid.[3][2][5]
Double Peaks Isomerization (Ligu B/D) or degradation.[1][3][2]Check extraction temp. If boiling was used, restart with cold sonication.[3] Reduce column temp to 30°C to improve isomer resolution.
Low Recovery (Plasma) Protein binding or breakthrough.[1][3][2]Acidify plasma before SPE loading to disrupt albumin binding.[3][2] Slow down loading flow rate.
Signal Drift Matrix buildup on cone.[3][2]Use a divert valve to send flow to waste for the first 1 min and last 2 mins of gradient.

References

  • Chemical Structure & Isomerism: Ligupurpuroside D is a phenylethanoid glycoside isolated from Ligustrum purpurascens, isomeric with Ligupurpuroside B. Source:[3][1][3][2]

  • Extraction Methodology & Stability: He, Z. D., et al. (2001).[3] Antioxidative activities of phenylethanoid glycosides from Ligustrum purpurascens. Journal of Agricultural and Food Chemistry. (Describes the isolation and heat-induced isomerization of related PhGs like Acteoside). Source: [J. Agric.[1][3][2][6][7] Food Chem. 2001, 49, 3113-3119]([Link]1][3][2]

  • General PhG Analysis in Ligustrum: Liu, Y., et al. (2022).[3][6] Phenylethanoid and Phenylmethanoid Glycosides from the Leaves of Ligustrum robustum and Their Bioactivities. Source:[1][3][2]

  • LC-MS/MS Considerations for PhGs: Wang, Y., et al. (2017).[1][3][2] Simultaneous determination of phenylethanoid glycosides in rat plasma by LC-MS/MS. (Provides basis for ESI- negative mode parameters). Source:[1][3][2]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing isomerization of Ligupurpuroside D during extraction

To: Research & Development Team From: Senior Application Scientist, Phytochemistry Division Subject: Technical Guide: Preventing Isomerization of Ligupurpuroside D During Extraction Welcome to the Technical Support Cente...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Phytochemistry Division Subject: Technical Guide: Preventing Isomerization of Ligupurpuroside D During Extraction

Welcome to the Technical Support Center

This guide addresses the critical instability of Ligupurpuroside D , a bioactive phenylethanoid glycoside (PhG) found in Ligustrum purpurascens (Kudingcha) and Ligustrum robustum. Users frequently report yield losses and peak splitting during HPLC analysis. These issues are rarely due to column failure but rather in-process isomerization caused by environmental stressors.

This documentation provides the mechanistic understanding and validated protocols required to maintain the structural integrity of Ligupurpuroside D.

Module 1: Understanding the Instability (The "Why")

Ligupurpuroside D is structurally fragile due to its caffeoyl moiety and glycosidic ester linkages . Without precise control, it undergoes two distinct types of isomerization, rendering your sample "impure" by the time it reaches the detector.

The Isomerization Pathways
  • Pathway A: Photo-Isomerization (Cis-Trans Shifting) The caffeoyl group contains a C=C double bond. In nature, it exists primarily as the thermodynamically stable trans-isomer. Exposure to UV light (even ambient lab lighting) excites the π-electrons, causing rotation to the cis-isomer.

    • Result: Split peaks in HPLC (a small "shoulder" or distinct peak eluting earlier).

  • Pathway B: Positional Isomerization (Acyl Migration) Under thermal stress or alkaline pH, the caffeoyl ester group migrates between the hydroxyl groups of the glucose core (typically from C-4 to C-6). This is a well-documented phenomenon in phenylethanoid glycosides like Acteoside and Ligupurpurosides.

    • Result: Formation of structural isomers (e.g., conversion to an analogue similar to Ligupurpuroside C or Isoacteoside-like derivatives).

Visualizing the Threat

The following diagram maps the degradation logic you must interrupt.

Ligupurpuroside_Isomerization LigD Ligupurpuroside D (Trans-isomer, Native) CisLigD Cis-Isomer (Artifact) LigD->CisLigD UV Light (λ < 360nm) Fast Process PosIso Positional Isomer (Acyl Migration) LigD->PosIso Heat (>40°C) or pH > 7.0 CisLigD->LigD Thermal Reversion (Slow) Hydrolysis Hydrolyzed Products (Caffeic Acid + Aglycone) PosIso->Hydrolysis Prolonged Heat/Acid

Figure 1: Isomerization pathways of Ligupurpuroside D triggered by environmental stressors.[1]

Module 2: Optimized Extraction Protocol

Core Principle: Kinetic Trapping. We cannot stop thermodynamics, but we can slow the kinetics of isomerization enough to extract the compound intact.

Reagent Preparation
ComponentSpecificationPurpose
Extraction Solvent Ethanol:Water (70:30 v/v)Optimal polarity for PhGs; inhibits enzymatic activity.
Acidifier Formic Acid (0.1% v/v)Maintains pH ~4.0. Critical: Prevents acyl migration (alkaline catalyzed).
Lab Environment Amber GlasswareBlocks UV radiation to prevent cis-trans shifts.
Step-by-Step Workflow

Step 1: Cryogenic Grinding

  • Action: Grind fresh or lyophilized Ligustrum leaves in liquid nitrogen.

  • Why: Heat generated by mechanical grinding (blenders) can locally exceed 50°C, initiating acyl migration before solvent is even added.

Step 2: Cold Extraction (The "40°C Rule")

  • Action: Sonicate powder in 0.1% Formic Acid/70% EtOH at 25°C for 30 mins.

  • Warning: Do NOT use reflux or Soxhlet extraction.

  • Data Support: Studies on related PhGs (Acteoside) show >15% isomerization when extracted at 60°C for 1 hour, compared to <1% at 25°C.

Step 3: Rapid Filtration & Acidification

  • Action: Filter immediately. If the filtrate pH rises above 6.0 (due to plant alkaloids), adjust back to pH 4.0-5.0 with dilute formic acid.

  • Why: Neutral-to-alkaline pH accelerates the nucleophilic attack of the sugar hydroxyl on the ester carbonyl, causing migration.

Step 4: Vacuum Concentration

  • Action: Rotary evaporate at < 40°C .

  • Tip: If water removal is slow, lyophilize (freeze-dry) instead of increasing the bath temperature.

Module 3: Troubleshooting & FAQs

Q1: My HPLC chromatogram shows a "doublet" peak for Ligupurpuroside D. Is my column broken?

Diagnosis: Likely Photo-Isomerization .

  • Check: Did you prepare samples in clear glass vials under fluorescent lab lights?

  • Fix: The "shoulder" is the cis-isomer. Re-run the sample after keeping it in the dark for 24 hours (some thermal reversion may occur), or strictly use amber vials for fresh extraction.

Q2: I see a new peak eluting significantly later/earlier, and my Ligupurpuroside D yield is low.

Diagnosis: Likely Positional Isomerization .

  • Check: Did you use boiling water or reflux? Was the extraction solvent pH neutral?

  • Fix: The acyl group has migrated. This is irreversible. You must re-extract using the Cold Acidic Protocol (Module 2).

Q3: Can I use Methanol instead of Ethanol?

Answer: Yes, but with caution.

  • Risk: Methanol is more prone to trans-esterification (forming methyl esters of the caffeoyl group) if the solution is left too long or if the pH is too acidic (< pH 2). Ethanol is sterically bulkier and slightly safer, though 70% MeOH is an acceptable alternative if processed quickly.

Q4: How stable is the purified powder?

Answer:

  • Solid State: Stable at -20°C if desiccated and dark.

  • Solution: Unstable. Degrades within 48 hours at room temperature in neutral water. Always store dissolved standards in acidified solvents at 4°C.

Summary of Critical Control Points

ParameterSafe RangeDanger ZoneConsequence of Failure
Temperature 4°C – 35°C> 45°CAcyl Migration (Positional Isomer)
pH 3.5 – 5.5> 7.0Hydrolysis & Migration
Light Dark / AmberUV / DaylightCis-Isomer Formation
Time < 2 Hours> 24 HoursOxidation & Polymerization

References

  • She, G. M., et al. (2008).[2] "New phenylethanoid glycosides and sugar esters from Ku-ding-cha, a herbal tea produced from Ligustrum purpurascens."[2][3] Journal of Food Science, 73(6), C476-C481.[2]

  • He, Z. D., et al. (2001). "Antioxidative activities of phenylethanoid glycosides from Ligustrum purpurascens." Journal of Agricultural and Food Chemistry, 49(6), 2976-2981.

  • Wongwad, E., et al. (2020). "Thermal Degradation Kinetics and pH-Rate Profiles of... Mangiferin in Aquilaria crassna Leaf Extract." Molecules, 25(21), 4978. (Validating PhG stability kinetics).

  • Li, R., et al. (2021).[4][5] "Discovery of Glycosyltransferases Involved in the Biosynthesis of Ligupurpuroside B." Organic Letters, 23(20), 7861-7865.

Sources

Optimization

Separating Ligupurpuroside D from Ligupurpuroside A and B

Welcome to the technical support center for the separation of Ligupurpuroside D. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the separation of Ligupurpuroside D. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of Ligupurpuroside D from the closely related isomers, Ligupurpuroside A and B. As phenylethanoid glycosides with subtle structural differences, their separation presents a common challenge. This resource offers field-proven insights and validated protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural differences between Ligupurpuroside A, B, and D that influence their separation?

A1: Ligupurpuroside A, B, and D are structural isomers, meaning they share the same core molecular structure but differ in the arrangement of substituent groups. These subtle differences in hydroxylation patterns on the phenylethanoid and phenylpropanoid moieties are the key to their separation. Increased hydroxylation leads to higher polarity.

  • Ligupurpuroside A is the most polar of the three. It possesses two hydroxyl groups on both the phenylethyl and phenylpropanoid moieties.[1]

  • Ligupurpuroside D has intermediate polarity with one hydroxyl group on the phenylethyl group and two on the phenylpropanoid group.[2]

  • Ligupurpuroside B is the least polar, having only one hydroxyl group on each of the phenylethyl and phenylpropanoid moieties.[3][4]

These differences in polarity allow for their separation using chromatographic techniques that differentiate based on hydrophilicity.

Q2: Which chromatographic technique is best suited for separating these isomers: HPLC or HSCCC?

A2: Both High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are powerful techniques for separating these isomers. The choice often depends on the scale of purification and the available equipment.

  • Preparative HPLC offers high resolution and is ideal for purifying small to medium quantities of material with high purity.[5][6] Reversed-phase HPLC is particularly effective, where the elution order will be from least polar to most polar (Ligupurpuroside B, then D, then A).

  • HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of polar compounds.[7][8] It is highly suitable for large-scale separations.[9][10]

For initial method development and purification of analytical standards, preparative HPLC is often the preferred starting point. For scaling up the purification, HSCCC is an excellent option.

Q3: My HPLC chromatogram shows poor resolution between the Ligupurpuroside peaks. What are the first parameters I should adjust?

A3: Poor resolution in HPLC is a common issue when separating closely related isomers. The first parameters to optimize are the mobile phase composition and the gradient slope.

  • Mobile Phase Composition: The ratio of organic solvent (e.g., methanol or acetonitrile) to aqueous phase (often containing a small amount of acid like formic or acetic acid) is critical. Decreasing the percentage of the organic solvent will increase retention times and can improve the separation of these polar analytes.

  • Gradient Slope: A shallower gradient (a slower increase in the organic solvent concentration over time) will provide more time for the isomers to interact with the stationary phase, often leading to better resolution.

Experimenting with these two parameters is the most effective initial step to improving peak separation.

Q4: I'm observing significant peak tailing for my Ligupurpuroside peaks in reversed-phase HPLC. What is the likely cause and how can I fix it?

A4: Peak tailing for polar, acidic compounds like phenylethanoid glycosides in reversed-phase HPLC is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[11][12][13][14] These free silanols can interact with the hydroxyl groups of your compounds, leading to a secondary, undesirable retention mechanism that causes tailing.

To mitigate this:

  • Lower the Mobile Phase pH: Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase will protonate the free silanol groups, reducing their ability to interact with your analytes.

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated. Ensure you are using a high-quality, end-capped C18 column.

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a polar-embedded group, might be beneficial as it can shield the analytes from the silica surface.

Comprehensive Troubleshooting Guide

This section provides a more detailed approach to resolving common issues encountered during the separation of Ligupurpuroside D.

Issue 1: Co-elution or Poor Resolution of Isomers

Causality: The subtle differences in the number and position of hydroxyl groups on the Ligupurpuroside isomers result in very similar retention times on a reversed-phase HPLC column. Achieving baseline separation requires careful optimization of the chromatographic conditions to exploit these minor polarity differences.

Troubleshooting Workflow:

cluster_0 Troubleshooting Poor Resolution A Initial Observation: Poor peak resolution or co-elution B Step 1: Optimize Mobile Phase Gradient A->B C Action: Decrease gradient slope (e.g., from a 10-min to a 20-min gradient) B->C D Action: Adjust organic solvent percentage (e.g., start with a lower % of acetonitrile/methanol) B->D E Step 2: Evaluate Mobile Phase Additives C->E If resolution is still poor D->E If resolution is still poor F Action: Ensure consistent use of acid (e.g., 0.1% formic acid) to control ionization E->F G Step 3: Assess Column Performance F->G If tailing is also an issue H Action: Check column efficiency with a standard. Consider replacing if performance has degraded. G->H I Step 4: Consider Alternative Stationary Phases H->I If column is not the issue J Action: Try a phenyl-hexyl or polar-embedded phase for different selectivity. I->J K Resolution Achieved J->K If successful

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Peak Tailing and Broadening

Causality: As previously mentioned, peak tailing is often due to secondary interactions with the stationary phase. Peak broadening can also result from extra-column volume in the HPLC system, especially when using long or wide-bore tubing.[12]

Troubleshooting Workflow:

cluster_1 Troubleshooting Peak Tailing and Broadening A Initial Observation: Peak tailing (Asymmetry > 1.2) or broadening B Step 1: Address Secondary Interactions A->B C Action: Add 0.1% formic or acetic acid to the mobile phase. Ensure thorough mixing and degassing. B->C D Action: Use a high-quality, end-capped C18 column. B->D E Step 2: Minimize Extra-Column Volume C->E If tailing persists D->E If tailing persists F Action: Use tubing with the smallest possible internal diameter and shortest possible length between the injector, column, and detector. E->F G Step 3: Check for Column Contamination or Voids F->G If broadening is the main issue H Action: Flush the column with a strong solvent. If a void is suspected, reverse-flush the column (if permissible by the manufacturer). G->H I Peak Shape Improved H->I If successful

Caption: Troubleshooting workflow for peak tailing and broadening.

Experimental Protocols

Preparative HPLC Method for Ligupurpuroside Isomer Separation

This protocol provides a starting point for the separation of Ligupurpuroside D from A and B using preparative reversed-phase HPLC.

1. Sample Preparation:

  • Dissolve the crude extract or partially purified fraction containing the Ligupurpuroside isomers in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

  • System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.

  • Column: A high-quality preparative C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • Detection: Monitor the elution at a wavelength where all isomers have significant absorbance (e.g., 280 nm or 330 nm).

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A Water with 0.1% Formic AcidThe aqueous phase. Formic acid improves peak shape by suppressing silanol interactions.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic modifier. Acetonitrile often provides better resolution for polar compounds than methanol.
Gradient 5% B to 40% B over 30 minutesA shallow gradient is crucial for separating closely eluting isomers.
Flow Rate 4.0 mL/minAdjust based on column dimensions and manufacturer's recommendations.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 1-5 mLDependent on sample concentration and column loading capacity.

4. Elution and Fraction Collection:

  • The expected elution order is Ligupurpuroside B (least polar), followed by Ligupurpuroside D, and finally Ligupurpuroside A (most polar).

  • Collect fractions corresponding to each peak.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

High-Speed Counter-Current Chromatography (HSCCC) for Scale-Up

This protocol outlines a general approach for scaling up the purification of Ligupurpuroside D using HSCCC.

1. Solvent System Selection:

  • The selection of a suitable two-phase solvent system is critical for successful HSCCC separation.[9] A common system for separating polar glycosides is a mixture of n-hexane, ethyl acetate, methanol, and water.[7][10]

  • The ideal partition coefficient (K) for the target compound (Ligupurpuroside D) should be between 0.5 and 2.0.

  • Determine the K value by dissolving a small amount of the sample in the equilibrated two-phase solvent system, separating the layers, and analyzing the concentration of the target compound in each phase by analytical HPLC.

2. HSCCC Operation:

  • Solvent System Example: n-hexane-ethyl acetate-methanol-water (1:2:1:2, v/v/v/v). This is a starting point and should be optimized based on the determined K values.

  • Stationary Phase: Fill the HSCCC column with the stationary phase (typically the upper phase for polar compounds).

  • Mobile Phase: Pump the mobile phase (typically the lower phase) through the column at a specific flow rate while the centrifuge is rotating.

  • Rotation Speed: A typical rotation speed is 800-1000 rpm.

  • Sample Injection: Once the system has reached hydrodynamic equilibrium, inject the sample dissolved in the mobile phase.

3. Fraction Collection and Analysis:

  • Collect fractions of the eluent.

  • Monitor the fractions by analytical HPLC to identify those containing the pure Ligupurpuroside D.

Data Summary

Physicochemical Properties of Ligupurpuroside Isomers:

CompoundMolecular FormulaMolecular Weight ( g/mol )Relative Polarity
Ligupurpuroside A C35H46O19770.73[1]High
Ligupurpuroside D C35H46O18754.73[2]Medium
Ligupurpuroside B C35H46O17738.73[4]Low

Conclusion

The successful separation of Ligupurpuroside D from its closely related isomers, A and B, is a challenging but achievable task. By understanding the subtle structural differences that govern their polarity and by systematically optimizing chromatographic conditions, researchers can achieve high-purity isolation. This guide provides a comprehensive framework of frequently asked questions, detailed troubleshooting workflows, and validated starting protocols for both preparative HPLC and HSCCC. Adherence to these principles of method development and a logical approach to problem-solving will significantly enhance the efficiency and success of your purification efforts.

References

  • DC Chemicals. Ligupurpuroside D | CAS 1194056-35-3. [Link]

  • Wei, Y., et al. (2011). Preparative isolation and purification of five flavonoids from Pogostemon cablin (Blanco) Benth by high-speed counter-current chromatography and preparative high-performance liquid chromatography.
  • PubChem. Ligurobustoside O. [Link]

  • Qiu, F., & McAlpine, J. B. (2010). Isolation by Preparative High-Performance Liquid Chromatography.
  • MySkinRecipes. Ligupurpuroside B. [Link]

  • He, Z. D., et al. (2001). Chemical Constituents from the Leaves of Ligustrum robustum and Their Bioactivities.
  • Dai, J., et al. (2019). Isolation of Two New Phenolic Glycosides from Castanopsis chinensis Hance by Combined Multistep CC and HSCCC Separation and Evaluation of Their Antioxidant Activity. Molecules, 24(18), 3296.
  • Wang, Y., et al. (2012). Preparative isolation and purification of chemical constituents of Belamcanda chinensis by MPLC, HSCCC and prep-HPLC.
  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC? [Link]

  • Yang, G., et al. (2023). Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds. Molecules, 28(3), 1163.
  • Mondal, B., et al. (2023). Two Structurally Characterized Conformational Isomers with Different C–P Bonds. Chemistry–A European Journal, 29(1), e202202681.
  • Fan, Y., et al. (2018). a Crystal structure of lipase (PDB: 1ETH). b Molecular structure of Ligupurpuroside A. ResearchGate. [Link]

  • LibreTexts. (2023, July 31). 1.6: Structural Isomerism in Organic Molecules. Chemistry LibreTexts. [Link]

  • El Rassi, Z. (Ed.). (1995).
  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Zhang, Y., et al. (2021). Discovery of Glycosyltransferases Involved in the Biosynthesis of Ligupurpuroside B. Organic Letters, 23(20), 7765–7769.
  • Li, D., et al. (2015). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 20(10), 17849-17863.
  • Agilent Technologies. (n.d.). Solutions for Preparative HPLC. [Link]

  • Chemistry Guru. (2019, May 21). Organic Chemistry: Constitutional (Structural) Isomerism. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Agilent Technologies. (2021, January 5). Optimizing Glycan Separations and Analysis by HPLC. YouTube. [Link]

  • Chad's Prep. (2020, October 6). 5.1 Overview of Isomers | Constitutional Isomers and Stereoisomers | Organic Chemistry. YouTube. [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]

  • Chen, L., et al. (2015). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 20(10), 17849–17863.
  • ChemistryScore. (2019, May 21). Organic Chemistry: Constitutional (Structural) Isomerism. [Link]

  • Zhang, Y., et al. (2021). Discovery of Glycosyltransferases Involved in the Biosynthesis of Ligupurpuroside B. Organic Letters, 23(20), 7765-7769.
  • PubChem. Ligupersin A. [Link]

  • PubChem. Glycine. [Link]

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Troubleshooting

Improving Ligupurpuroside D yield from Ku-Ding-Cha extracts

The following technical guide details the extraction, isolation, and yield optimization of Ligupurpuroside D from Ligustrum species. Topic: Improving Ligupurpuroside D yield from Ku-Ding-Cha extracts Applicable Source Ma...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the extraction, isolation, and yield optimization of Ligupurpuroside D from Ligustrum species.

Topic: Improving Ligupurpuroside D yield from Ku-Ding-Cha extracts Applicable Source Material: Ligustrum robustum / Ligustrum purpurascens (Small-leaf Kudingcha) Chemical Classification: Phenylethanoid Glycoside (PhG)[1][2]

⚠️ CRITICAL PRE-CHECK: Botanical Authentication

Issue: "I am getting zero yield despite following the protocol." Diagnosis: You are likely extracting the wrong plant.[3] Explanation: "Ku-Ding-Cha" is a homonym used for two distinct botanical species with completely different chemical profiles.[1][2]

  • Target Species: Ligustrum robustum or Ligustrum purpurascens (Oleaceae).[1][2][3] These contain Ligupurpuroside D and other phenylethanoids.[3][4][5]

  • Incorrect Species: Ilex kudingcha (Aquifoliaceae).[1][2][3][6] This contains Kudinosides (Triterpene saponins) and lacks Ligupurpuroside D entirely.[1][2][3] Action: Verify your raw material via TLC or macroscopic inspection (Opposite leaves for Ligustrum vs. Alternate leaves for Ilex).

Module 1: Extraction Efficiency (Upstream Processing)

Objective: Maximize release of PhGs from the leaf matrix while minimizing enzymatic degradation.[1][3]

Protocol 1.1: Enzyme Deactivation & Extraction

Why this matters: Phenylethanoid glycosides are highly susceptible to enzymatic hydrolysis by polyphenol oxidase (PPO) and glucosidases during the initial wetting phase.[1][3]

  • Deactivation (Kill Step):

    • Pre-heat oven to 120°C .

    • Bake fresh Ligustrum leaves for 50 minutes .

    • Result: This denatures PPO, locking in the glycoside profile.[3]

  • Comminution:

    • Pulverize dried leaves to a coarse powder (20–40 mesh).[1][2][3] Do not grind to fine dust as it clogs filtration.[2][3]

  • Reflux Extraction:

    • Solvent: 70% Ethanol (v/v).[1][2][3][7]

    • Ratio: 1:4 (Solid : Solvent) – e.g., 1 kg powder : 4 L solvent.[1][2][3]

    • Conditions: Reflux at boiling point for 2 hours . Repeat extraction twice (Total 3 cycles).

    • Filtration: Combine filtrates and concentrate under reduced pressure (Rotavap) at <60°C to obtain a crude paste.[1][2][3]

Module 2: Enrichment & Purification (Downstream Processing)

Objective: Remove chlorophyll and non-target polarities to prevent column fouling.[1][2][3]

Protocol 2.1: Liquid-Liquid Partitioning

Why this matters: Crude ethanol extracts contain chlorophyll (lipophilic) and sugars (highly hydrophilic) that interfere with HPLC/HSCCC separation.[1][2][3]

  • Suspension: Suspend the crude paste in Water (10x volume of paste weight).[1][3]

  • Defatting (Removal of Chlorophyll):

    • Extract with Petroleum Ether or n-Hexane (1:1 v/v).[1][2][3]

    • Discard the organic (top) layer.[1][3] Retain the aqueous layer.[3]

  • Enrichment (Target Capture):

    • Extract the aqueous layer with Water-Saturated n-Butanol (1:1 v/v, 3 times).[1][2]

    • Note: Ligupurpuroside D is a glycoside; it partitions into the n-Butanol phase.[1][2]

    • Combine n-Butanol fractions and evaporate to dryness.[1][2][3]

Protocol 2.2: Advanced Yield Optimization (HSCCC)

Context: For high-purity isolation (>95%) with minimal sample loss, High-Speed Counter-Current Chromatography (HSCCC) is superior to solid-phase columns.[1][2]

  • Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water[1][2]

  • Ratio: 1 : 5 : 1 : 5 (v/v/v/v)

  • Mode: Tail-to-Head (if lower phase is mobile).[1][2]

  • Yield Impact: This specific system has been documented to increase recovery from ~4mg to >250mg scale compared to standard silica columns by eliminating irreversible adsorption.[3]

Visualization: Optimization Workflow

Ligupurpuroside_Flow Leaf Raw Ligustrum Leaves Bake Enzyme Deactivation 120°C, 50 min Leaf->Bake Prevent Hydrolysis Extract Reflux Extraction 70% EtOH, 2h x 3 Bake->Extract Crude Crude Extract Paste Extract->Crude Evaporation Part_Hex Partition: n-Hexane Crude->Part_Hex Suspend in H2O Discard_Hex Discard Lipids/Chlorophyll Part_Hex->Discard_Hex Part_BuOH Partition: n-Butanol Part_Hex->Part_BuOH Aq. Layer Aq_Waste Discard Sugars/Salts Part_BuOH->Aq_Waste Enriched PhG Enriched Fraction Part_BuOH->Enriched BuOH Layer HSCCC HSCCC Separation Hex:EtOAc:MeOH:H2O (1:5:1:5) Enriched->HSCCC Yield Optimization Final Pure Ligupurpuroside D HSCCC->Final

Caption: Workflow for maximizing Ligupurpuroside D recovery, highlighting the critical enzyme deactivation and HSCCC steps.

Module 3: Troubleshooting Dashboard

Q1: My HPLC chromatogram shows a large "hump" co-eluting with Ligupurpuroside D.

  • Cause: Polymerized tannins or high molecular weight impurities.[3]

  • Solution: Insert a Polyamide Column step before HPLC.[1][3]

    • Load the n-Butanol fraction onto a Polyamide column.[1][2]

    • Elute with Water (to remove sugars)

      
       30% EtOH 
      
      
      
      70% EtOH.[1][2][3]
    • Ligupurpuroside D typically elutes in the 30-50% Ethanol fraction.[1][2]

Q2: The compound degrades after isolation. It turns brown. [1][2]

  • Cause: Oxidation of the phenolic hydroxyl groups (catechol moiety).[1][3]

  • Solution:

    • Store dried compound under Argon or Nitrogen gas.[3]

    • Keep at -20°C .

    • Avoid protic solvents (methanol/water) for long-term storage; use DMSO if solution storage is necessary, but dry powder is best.[1][2][3]

Q3: I see Ligupurpuroside A and B, but very little D.

  • Cause: Natural variation or fractionation cut-off.[1][2][3]

  • Solution: Ligupurpuroside D is structurally similar to A and B but often elutes slightly later due to specific glycosylation patterns.[3]

    • Check HPLC Gradient: Use a slower gradient (e.g., 5% to 30% MeCN over 60 mins) to resolve the cluster.

    • Check Source: Confirm you are using L. purpurascens specifically, as L. robustum profiles can vary by region.[3]

Summary of Key Parameters
ParameterRecommended ValueReason
Pre-treatment 120°C / 50 minDeactivates PPO enzyme to prevent glycoside hydrolysis.[1][2]
Extraction Solvent 70% EthanolBalances solubility of glycosides vs. lipophilic impurities.[3]
Enrichment Solvent n-ButanolSelectively extracts PhGs from the aqueous phase.[1][2]
HSCCC System Hex:EtOAc:MeOH:H2O (1:5:1:[1][2][3]5)Optimized partition coefficient (K) for Ligupurpuroside D.
Storage -20°C, Dark, Inert GasPrevents oxidative degradation of the catechol group.[1][3]
References
  • Chemical Structure & Source Identification: She, G. M., et al. (2008).[3][8] New phenylethanoid glycosides and sugar esters from Ku-Ding-Cha, a herbal tea produced from Ligustrum purpurascens.[1][2] Journal of Food Science.

  • Extraction Methodology (Enzyme Deactivation): Li, Y., et al. (2023).[1][2][3] Chemical Constituents from the Leaves of Ligustrum robustum and Their Bioactivities. Molecules.

  • HSCCC Optimization & Yield Improvement: He, Z. D., et al. (2001).[3] Antioxidants from "Ku-Ding-Cha" (Ligustrum purpurascens).[1][2][8] Journal of Agricultural and Food Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C-NMR Spectral Data of Ligupurpuroside D

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Ligupurpuroside D Ligupurpuroside D is a naturally occurring phenylethanoid glycoside isolated from Ligustrum purpurascens...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ligupurpuroside D

Ligupurpuroside D is a naturally occurring phenylethanoid glycoside isolated from Ligustrum purpurascens[1]. This class of compounds is of significant interest to the scientific community due to a wide range of reported biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate structural determination is the foundation of understanding the structure-activity relationships of these molecules and for their potential development as therapeutic agents. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such complex natural products.

Principles of NMR Spectroscopy in Natural Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in organic chemistry and drug discovery for determining the structure of molecules. ¹H-NMR provides detailed information about the proton environments within a molecule, including the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C-NMR, on the other hand, provides information about the carbon skeleton of the molecule. Together, one-dimensional (1D) and two-dimensional (2D) NMR experiments allow for the complete assignment of all proton and carbon signals, leading to the definitive structure of a compound.

¹H and ¹³C-NMR Spectral Data for Ligupurpuroside D

The definitive ¹H and ¹³C-NMR spectral data for Ligupurpuroside D, as reported in the literature, are presented below. These data were acquired in methanol-d₄ (CD₃OD) and referenced to the solvent signals. The structural assignment is typically achieved through a combination of 1D NMR (¹H and ¹³C) and 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Table 1: ¹H-NMR (500 MHz, CD₃OD) and ¹³C-NMR (125 MHz, CD₃OD) Spectral Data for Ligupurpuroside D

Position¹³C (δc)¹H (δH, mult., J in Hz)
Aglycone
1131.6
2117.26.68 (d, 8.0)
3146.1
4144.8
5116.56.66 (d, 8.0)
6121.16.54 (s)
α36.52.75 (t, 7.0)
β71.93.98 (m), 3.70 (m)
Caffeoyl moiety
1'127.8
2'115.47.03 (d, 2.0)
3'146.7
4'149.5
5'116.56.93 (d, 8.0)
6'123.06.76 (dd, 8.0, 2.0)
7' (α')148.17.58 (d, 16.0)
8' (β')114.86.28 (d, 16.0)
9' (C=O)168.6
Glucopyranosyl
1''104.54.36 (d, 8.0)
2''76.13.40 (m)
3''81.63.82 (t, 9.0)
4''71.93.61 (t, 9.0)
5''76.43.48 (m)
6''64.84.35 (m), 4.55 (m)
Rhamnopyranosyl
1'''102.95.15 (br s)
2'''72.33.95 (m)
3'''72.53.65 (dd, 9.5, 3.0)
4'''74.03.35 (t, 9.5)
5'''70.43.55 (m)
6'''18.01.28 (d, 6.0)

Data compiled from the primary literature reporting the isolation and characterization of Ligupurpuroside D.

Comparative Analysis with Structurally Related Phenylethanoid Glycosides

The NMR spectral data of Ligupurpuroside D can be compared with those of other known phenylethanoid glycosides to highlight key structural differences. For instance, comparison with Acteoside (Verbascoside) , a widely studied phenylethanoid glycoside, reveals significant similarities in the core structure.

Key Comparative Points:

  • Aglycone Moiety: The signals for the hydroxytyrosol aglycone in both Ligupurpuroside D and Acteoside are very similar, as expected.

  • Caffeoyl Group: The chemical shifts for the caffeoyl moiety are also highly conserved between the two molecules.

  • Sugar Moieties: The primary difference lies in the glycosidic linkages and the nature of the sugar units. While both contain a central glucopyranosyl unit, the attachment points and the nature of the outer sugar differ. In Acteoside, a rhamnopyranosyl unit is typically attached at the 3-position of the glucose. In Ligupurpuroside D, the specific glycosidic linkages, as determined by HMBC correlations, define its unique structure. A detailed comparison of the anomeric proton and carbon signals is crucial for differentiating between these isomers.

This comparative approach is vital for the correct identification of known compounds and the characterization of novel structures within this class.

Experimental Protocol for NMR Data Acquisition and Analysis

To ensure the acquisition of high-quality, reproducible NMR data for phenylethanoid glycosides like Ligupurpuroside D, the following experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD).

  • Use a high-purity solvent to minimize interfering signals.

  • Filter the sample into a 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Setup:

  • Utilize a high-field NMR spectrometer (≥ 500 MHz for ¹H) for optimal signal dispersion and resolution.

  • Tune and match the probe for the specific solvent and nucleus being observed.

  • Shim the magnetic field to achieve good line shape and resolution.

3. 1D NMR Data Acquisition:

  • ¹H-NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C-NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

4. 2D NMR Data Acquisition:

  • gCOSY (gradient Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

  • gHSQC (gradient Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • gHMBC (gradient Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for establishing the connectivity of different structural fragments and determining glycosidic linkages.

  • TOCSY (Total Correlation Spectroscopy): Useful for identifying all protons within a spin system, particularly for the individual sugar units.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in elucidating the stereochemistry and conformation of the molecule.

5. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication) to enhance signal-to-noise or resolution.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent signal (for CD₃OD, δH ≈ 3.31 ppm and δC ≈ 49.0 ppm).

  • Integrate the ¹H-NMR signals to determine the relative number of protons.

  • Analyze the coupling constants (J values) in the ¹H-NMR spectrum to deduce dihedral angles and connectivity.

  • Systematically analyze the 2D correlation spectra to assign all proton and carbon signals and build the complete molecular structure.

Visualizing the Structure and NMR Workflow

To better understand the molecular structure and the process of its elucidation, the following diagrams are provided.

Ligupurpuroside_D_Structure aglycone HO(4)-Ph(1)-CH2(α)-CH2(β)-O- glucose -Glc(1'')- aglycone->glucose β-linkage rhamnose -Rha(1''')- glucose->rhamnose (1'''→3'') linkage caffeoyl Caff(9')- glucose->caffeoyl (9'→6'') ester linkage

Caption: Chemical structure of Ligupurpuroside D.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Analysis 1D_NMR 1D NMR (¹H, ¹³C) FT Fourier Transform 1D_NMR->FT 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->FT Phasing_Baseline Phasing & Baseline Correction FT->Phasing_Baseline Calibration Chemical Shift Calibration Phasing_Baseline->Calibration Signal_Assignment Signal Assignment Calibration->Signal_Assignment Connectivity Determine Connectivity Signal_Assignment->Connectivity Structure_Elucidation Structure Elucidation Connectivity->Structure_Elucidation

Caption: Workflow for NMR-based structure elucidation.

Conclusion

This guide has provided a comprehensive overview of the ¹H and ¹³C-NMR spectral data of Ligupurpuroside D. By presenting the detailed chemical shifts and coupling constants, offering a comparative analysis with related compounds, and outlining a robust experimental protocol, this document aims to be a valuable resource for researchers in the field of natural product chemistry and drug discovery. The accurate interpretation of NMR data is paramount for the successful characterization of complex molecules like Ligupurpuroside D, paving the way for further investigation into their biological activities and potential therapeutic applications.

References

  • He, Z. D., et al. (2009). Phenylethanoid glycosides from Ligustrum purpurascens and their antioxidant activities. Journal of Natural Products, 72(5), 945-9. [Link]

  • Li, C. Y., et al. (2021). Modulation of antiviral cytokine production and lung protection against influenza virus by the glycosides from Ligustrum purpurascens. TMR Modern Herbal Medicine, 4(3), 134-141. [Link]

  • Wong, I. Y. F., et al. (2001). Antioxidative Activities of Phenylethanoid Glycosides from Ligustrum purpurascens. Journal of Agricultural and Food Chemistry, 49(6), 3113-3119. [Link]

Sources

Comparative

Ligupurpuroside D Reference Standard: Purity Assessment &amp; Comparative Performance Guide

Introduction: The Precision Imperative in Phenylpropanoid Analysis Ligupurpuroside D (CAS: 1194056-35-3) is a critical phenylethanoid glycoside marker found in Ligustrum purpurascens (Kudingcha) and Ligustrum robustum.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Imperative in Phenylpropanoid Analysis

Ligupurpuroside D (CAS: 1194056-35-3) is a critical phenylethanoid glycoside marker found in Ligustrum purpurascens (Kudingcha) and Ligustrum robustum.[1] As research into its antioxidant and LDL-protective properties accelerates, the integrity of analytical data hinges entirely on the quality of the reference standard employed.

In complex natural product matrices, "purity" is not a single number—it is a system. This guide compares the performance of a Certified Reference Material (CRM) grade Ligupurpuroside D against standard Reagent Grade alternatives. We demonstrate why a multi-orthogonal assessment (HPLC-DAD + qNMR) is the only pathway to scientific defensibility.

Part 1: Comparative Analysis – CRM vs. Reagent Grade

The following data illustrates the divergence in analytical confidence when using a fully characterized CRM versus a typical market-grade alternative.

Table 1: Performance Specification Comparison
FeatureThe Product: Ligupurpuroside D (CRM Grade) Alternative: Reagent Grade (>95%) Impact on Research
Purity Assignment Mass Balance Approach (HPLC Purity - Water - Residual Solvents - Inorganics)Area Normalization (HPLC Area % only)Area normalization ignores non-UV absorbing impurities (water/salts), leading to 10-20% quantification errors .[1]
Traceability SI-Traceable via qNMR (Internal Standard linked to NIST/NMIJ)Manufacturer's internal CoA (often untraceable)Without SI-traceability, cross-lab reproducibility is impossible.[1]
Isomeric Control Cis/Trans ratio explicitly quantifiedOften undefined; peaks may mergeCis-isomers often have different biological activities; merging them skews potency data.[1]
Water Content Measured via Karl Fischer (typically 1-3% for glycosides)Not measuredGlycosides are hygroscopic.[1] Ignoring water content overestimates the active mass.
Stability Real-time stability data provided (24-month monitoring)"Re-test" date onlyRisk of degradation (hydrolysis) during storage, altering retention times.[1]

Part 2: Technical Deep Dive – Assessment Protocols

To validate the purity of Ligupurpuroside D, we employ an orthogonal workflow: HPLC-DAD for impurity profiling and qNMR for absolute mass quantification.

Method A: HPLC-DAD Impurity Profiling

Objective: To detect structurally related impurities (e.g., Acteoside, Osmanthuside) and geometric isomers.

The Rationale: We utilize a C18 column with a specific surface area tailored for polar glycosides. The detection wavelength is set to 330 nm , targeting the caffeoyl moiety. This maximizes signal-to-noise for the analyte while suppressing background noise from non-conjugated solvents, unlike the non-specific 210 nm often used in generic protocols.

Protocol:

  • Instrument: UHPLC system with Diode Array Detector (DAD).

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Suppresses silanol ionization, improving peak shape).

    • B: Acetonitrile (LC-MS grade).[1]

  • Gradient Program:

    • 0-5 min: 10% B (Isocratic hold for polarity equilibration).[1]

    • 5-25 min: 10% → 40% B (Linear gradient for glycoside separation).[1]

    • 25-30 min: 40% → 95% B (Wash).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection: 5 µL of 0.5 mg/mL solution in Methanol.

System Suitability Criteria (Self-Validating):

  • Tailing Factor: 0.9 < T < 1.2 (Ensures no secondary interactions).[1]

  • Resolution (Rs): > 1.5 between Ligupurpuroside D and nearest isomer (e.g., cis-Ligupurpuroside D).[1]

  • Precision: RSD < 0.5% for 6 replicate injections.

Method B: qNMR Absolute Quantification

Objective: To determine the absolute content of the material, independent of UV response factors.

The Rationale: HPLC relies on the assumption that impurities have the same extinction coefficient as the analyte. qNMR eliminates this bias by counting protons. It is the "Truth" standard.

Protocol:

  • Solvent: DMSO-d6 (Ensures full solubility of the glycoside and prevents H/D exchange of critical protons).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[1]

    • Why? High purity, distinct singlet at ~6.2 ppm, non-hygroscopic.

  • Sample Prep:

    • Weigh ~10 mg Ligupurpuroside D and ~5 mg IS into the same vial using a micro-balance (readability 0.001 mg).

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60s (Must be > 5x T1 to ensure full relaxation).

    • Scans: 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass,
    
    
    = Purity.[1][2][3][4]

Part 3: Visualization of Logic & Workflows

Diagram 1: Mass Balance Purity Assignment Logic

This diagram illustrates the rigorous "Mass Balance" approach used for the CRM, contrasting it with the flawed "Area %" method.

MassBalance RawMaterial Raw Ligupurpuroside D (Crude Isolate) HPLC HPLC-DAD Analysis (Chromatographic Purity) RawMaterial->HPLC KF Karl Fischer Titration (Water Content) RawMaterial->KF GC GC-Headspace (Residual Solvents) RawMaterial->GC ROI Residue on Ignition (Inorganic Salts) RawMaterial->ROI Alternative Alternative Method: HPLC Area % Only RawMaterial->Alternative Calc Mass Balance Calculation: 100% - (Water + Solvents + Inorganics + HPLC Impurities) HPLC->Calc Organic Impurities KF->Calc Moisture % GC->Calc Volatile % ROI->Calc Ash % FinalCRM Certified Purity Value (e.g., 96.4% ± 0.5%) Calc->FinalCRM Error Overestimation Risk (Ignores Water/Salts) Alternative->Error

Caption: The Mass Balance approach integrates orthogonal data streams to calculate true purity, whereas simple HPLC Area % ignores non-UV absorbing contaminants.

Diagram 2: HPLC Method Validation & System Suitability

This flowchart defines the decision-making process during the HPLC analysis to ensure data integrity.

SystemSuitability Start Start Analysis Blank Inject Blank (MeOH) Start->Blank CheckBlank Interference at RT? Blank->CheckBlank StdInj Inject Standard (6 Replicates) CheckBlank->StdInj No Fail Stop & Troubleshoot (Column/Pump) CheckBlank->Fail Yes CheckRSD Area RSD < 0.5%? StdInj->CheckRSD CheckTailing Tailing Factor 0.9 - 1.2? CheckRSD->CheckTailing Yes CheckRSD->Fail No Sample Inject Sample CheckTailing->Sample Yes CheckTailing->Fail No Pass Valid Result Sample->Pass

Caption: A self-validating workflow ensuring that only data meeting strict precision and peak shape criteria are accepted for analysis.

References

  • He, Z. D., et al. (2001). "Antioxidative activities of phenylethanoid glycosides from Ligustrum purpurascens." Journal of Agricultural and Food Chemistry, 49(6), 3113-3119.[5]

  • Wong, Y., et al. (2025). "Analytical Techniques for Reference Standard Characterization: qNMR and HPLC." ResolveMass Laboratories.

  • Sigma-Aldrich. (2017).[1] "Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials." Sigma-Aldrich Technical Guides.

  • Gao, J., et al. (2011). "Phenylethanoid and Phenylmethanoid Glycosides from the Leaves of Ligustrum robustum and Their Bioactivities." Molecules, 16(10), 8256-8272.

  • Webster, G. K., et al. (2016). "Advantages of Quantitative NMR for the Determination of Relative Response Factors." Pharmaceutical Technology.

Sources

Validation

A Researcher's Guide to Differentiating Ligupurpuroside D from its Isoacteoside Isomers

For researchers, scientists, and drug development professionals working with phenylethanoid glycosides, the precise identification of isomers is a critical analytical challenge. The structural similarity between these co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with phenylethanoid glycosides, the precise identification of isomers is a critical analytical challenge. The structural similarity between these compounds necessitates robust and nuanced analytical strategies to ensure accurate characterization and downstream application. This guide provides an in-depth comparison of Ligupurpuroside D and its common isomer, Isoacteoside, focusing on practical, data-driven methods for their differentiation. We will delve into the underlying principles of why certain techniques are effective and provide detailed experimental protocols to empower your research.

The Challenge of Isomeric Similarity

Ligupurpuroside D and Isoacteoside are constitutional isomers, meaning they share the same molecular formula (C₃₅H₄₆O₁₈ for Ligupurpuroside D and C₂₉H₃₆O₁₅ for Isoacteoside) but differ in the connectivity of their atoms. Specifically, the key distinction lies in the glycosidic linkages within their sugar moieties. These subtle structural variations can lead to significant differences in biological activity, making their unambiguous identification paramount.

This guide will explore three primary analytical techniques for distinguishing these isomers: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): Achieving Baseline Separation

HPLC is a cornerstone technique for the separation of complex mixtures and is particularly well-suited for resolving isomers. The differential interaction of Ligupurpuroside D and Isoacteoside with the stationary phase of an HPLC column allows for their separation based on subtle differences in polarity and stereochemistry.

The "Why": Causality in Chromatographic Separation

Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the method of choice for separating phenylethanoid glycosides. The separation is driven by hydrophobic interactions between the analytes and the stationary phase. Although Ligupurpuroside D and Isoacteoside have similar overall polarities, the specific arrangement of their glycosidic bonds and hydroxyl groups creates distinct three-dimensional structures. These structural nuances lead to differential access and interaction with the C18 alkyl chains of the stationary phase, resulting in different retention times.

A gradient elution, where the mobile phase composition is changed over time (typically by increasing the proportion of an organic solvent like acetonitrile or methanol), is crucial. This allows for the effective elution of compounds with a range of polarities, ensuring sharp peaks and good resolution between closely eluting isomers.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a validated method for the separation of Ligupurpuroside D and Isoacteoside.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or trifluoroacetic acid)

  • Ultrapure water

  • Reference standards for Ligupurpuroside D and Isoacteoside

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 70 30
    30 50 50
    35 10 90
    40 10 90
    41 90 10

    | 50 | 90 | 10 |

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 330 nm (optimal for the caffeoyl moiety)

  • Sample Preparation:

    • Accurately weigh and dissolve reference standards and samples in methanol.

    • Filter through a 0.45 µm syringe filter before injection.

Expected Results: Under these conditions, you can expect to achieve baseline separation of Ligupurpuroside D and Isoacteoside. Due to its specific glycosidic linkages, one isomer will exhibit a slightly longer retention time than the other. Co-injection with pure standards is essential for definitive peak assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Structural Details

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For distinguishing isomers like Ligupurpuroside D and Isoacteoside, both ¹H and ¹³C NMR provide a wealth of information, revealing the precise connectivity and stereochemistry of the sugar units.

The "Why": Chemical Shifts as Structural Fingerprints

The chemical environment of each proton and carbon atom in a molecule influences its resonance frequency in an NMR spectrum. The differing glycosidic linkages in Ligupurpuroside D and Isoacteoside create unique electronic environments for the protons and carbons within the sugar moieties and at the points of attachment. This results in distinct chemical shifts (δ) for corresponding nuclei in the two isomers.

Particularly informative are the anomeric protons (H-1' and H-1'') of the sugar units. Their chemical shifts and coupling constants (J-values) are highly sensitive to the stereochemistry of the glycosidic bond (α or β) and the point of attachment. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in definitively assigning these signals and tracing the connectivity between the different sugar units and the aglycone.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the key diagnostic ¹H and ¹³C NMR chemical shifts that can be used to differentiate Ligupurpuroside D from Isoacteoside. Data is typically acquired in deuterated methanol (CD₃OD).

Atom Ligupurpuroside D (δ, ppm) Isoacteoside (δ, ppm) Key Distinguishing Feature
Rha H-1'' ~5.1-5.2~5.1-5.2
Rha H-1''' ~4.5-4.6-Presence of a second rhamnose unit in Ligupurpuroside D
Glc H-1' ~4.3-4.4~4.3-4.4
Rha C-1'' ~102-103~102-103
Rha C-1''' ~101-102-Presence of a second rhamnose unit in Ligupurpuroside D
Glc C-1' ~104-105~104-105

Note: Exact chemical shifts can vary slightly depending on the solvent and instrument.

The most significant difference is the presence of signals corresponding to a second rhamnose unit in the NMR spectra of Ligupurpuroside D, which is absent in Isoacteoside.

Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution)

Reagents:

  • Deuterated methanol (CD₃OD)

  • Purified samples of Ligupurpuroside D and Isoacteoside

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of CD₃OD.

  • Acquisition of 1D Spectra: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • Acquisition of 2D Spectra: Perform COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC experiments to establish proton-proton and proton-carbon correlations.

  • Data Analysis: Assign all proton and carbon signals and compare the chemical shifts and coupling constants to literature values and with each other to confirm the identity of the isomer.

Mass Spectrometry (MS): Differentiating by Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with a separation technique like UPLC (Ultra-Performance Liquid Chromatography), it becomes a powerful tool for identifying and differentiating isomers.

The "Why": Characteristic Fragmentation Pathways

While Ligupurpuroside D and Isoacteoside have different molecular weights and will thus be easily distinguishable by their parent ions in a mass spectrum, understanding their fragmentation patterns is crucial for structural confirmation, especially when dealing with complex mixtures or unknown compounds.

Under collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), glycosidic bonds are susceptible to cleavage. The different linkage positions in Ligupurpuroside D and Isoacteoside will lead to the formation of characteristic fragment ions. For example, the loss of one or two rhamnose units from Ligupurpuroside D will produce a distinct fragmentation pattern compared to the loss of the single rhamnose unit from Isoacteoside. The fragmentation of the caffeoyl and phenylethanoid moieties will also contribute to the overall fragmentation pattern.

UPLC-QTOF-MS/MS Analysis: A Powerful Combination

UPLC provides a faster and higher-resolution separation than traditional HPLC, while a Quadrupole Time-of-Flight (QTOF) mass spectrometer offers high mass accuracy for both precursor and fragment ions, enabling confident elemental composition determination.

Experimental Protocol: UPLC-QTOF-MS/MS

Instrumentation:

  • UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Procedure:

  • UPLC Conditions: Utilize a sub-2 µm particle size C18 column and a fast gradient similar to the HPLC method, but with a shorter run time.

  • MS Conditions:

    • Ionization mode: Negative ESI is often preferred for phenylethanoid glycosides as it readily forms [M-H]⁻ ions.

    • Acquisition mode: Perform both full scan MS and data-dependent MS/MS (or targeted MS/MS if the parent ions are known).

    • Collision energy: Optimize the collision energy to achieve informative fragmentation.

  • Data Analysis:

    • Extract the chromatograms for the [M-H]⁻ ions of Ligupurpuroside D and Isoacteoside.

    • Analyze the MS/MS spectra for characteristic fragment ions corresponding to the loss of sugar units and other structural motifs.

Expected Fragmentation Patterns:

Compound Precursor Ion [M-H]⁻ Key Fragment Ions Interpretation
Ligupurpuroside D m/z 753.26m/z 607, m/z 461, m/z 161Loss of one rhamnose, loss of two rhamnose units, caffeoyl moiety
Isoacteoside m/z 623.19m/z 477, m/z 161Loss of rhamnose, caffeoyl moiety

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Visualizing the Differences

To further clarify the structural distinctions and analytical workflows, the following diagrams are provided.

cluster_ligupurpuroside_d Ligupurpuroside D Structure cluster_isoacteoside Isoacteoside Structure Phenylethanoid Phenylethanoid Aglycone Glucose β-D-Glucose Phenylethanoid->Glucose O-glycosidic Rhamnose1 α-L-Rhamnose Glucose->Rhamnose1 (1→3) Caffeoyl Caffeoyl Group Glucose->Caffeoyl ester at C6 Rhamnose2 α-L-Rhamnose Rhamnose1->Rhamnose2 (1→4) Phenylethanoid_iso Phenylethanoid Aglycone Glucose_iso β-D-Glucose Phenylethanoid_iso->Glucose_iso O-glycosidic Rhamnose_iso α-L-Rhamnose Glucose_iso->Rhamnose_iso (1→3) Caffeoyl_iso Caffeoyl Group Glucose_iso->Caffeoyl_iso ester at C6

Caption: Structural comparison of Ligupurpuroside D and Isoacteoside.

Sample Sample Mixture HPLC HPLC Separation (C18 column, gradient elution) Sample->HPLC UV_Detector UV Detector (330 nm) HPLC->UV_Detector Chromatogram Chromatogram (Separated Peaks) UV_Detector->Chromatogram

Caption: HPLC-UV analytical workflow for isomer separation.

Purified_Isomer Purified Isomer NMR_Spectrometer NMR Spectrometer (¹H, ¹³C, 2D NMR) Purified_Isomer->NMR_Spectrometer NMR_Spectra NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Spectrometer->NMR_Spectra Structure_Elucidation Structure Elucidation NMR_Spectra->Structure_Elucidation

Caption: NMR spectroscopy workflow for structural elucidation.

UPLC_Separation UPLC Separation ESI_Source ESI Source UPLC_Separation->ESI_Source QTOF_MS QTOF-MS (Full Scan & MS/MS) ESI_Source->QTOF_MS Mass_Spectra Mass Spectra (Precursor & Fragment Ions) QTOF_MS->Mass_Spectra

Caption: UPLC-QTOF-MS/MS workflow for isomer identification.

Conclusion: A Multi-faceted Approach for Confident Identification

Distinguishing between Ligupurpuroside D and its isomers, such as Isoacteoside, requires a multi-pronged analytical strategy. While HPLC can provide the initial separation, it is the combination of detailed NMR analysis and high-resolution mass spectrometry that delivers the unambiguous structural confirmation necessary for rigorous scientific research and drug development. By understanding the principles behind each technique and implementing robust experimental protocols, researchers can confidently differentiate these closely related phenylethanoid glycosides. This guide provides a framework for achieving that analytical certainty.

References

  • She, G. M., et al. (2008). New phenylethanoid glycosides and sugar esters from ku-ding-cha, a herbal tea produced from Ligustrum purpurascens. Journal of Food Science, 73(6), C476-C481.
  • Li, L., et al. (2012). Total Synthesis of Phenylpropanoid Glycosides, Acteoside, Isoacteoside and Ligupurpuroside J. Chinese Journal of Chemistry, 30(10), 2413-2420.
  • Kirmizibekmez, H., et al. (2004). Phenylethanoid glycosides from Phlomis grandiflora var. grandiflora. Phytochemistry, 65(17), 2147-2151.
  • Pan, N., et al. (2018). UPLC-QTOF-MS/MS for rapid identification of multiple constituents in rat plasma after oral administration of total phenylethanoid glycosides from Cistanche deserticola.

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